2-Anthracenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140126. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
anthracene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQROFXYZPAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300946 | |
| Record name | 2-Anthracenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-98-6 | |
| Record name | 2-Anthracenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Anthracenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-anthracenesulfonyl chloride, a key intermediate in organic synthesis. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the procedural workflow.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the sulfonation of anthracene to produce anthracene-2-sulfonic acid. This intermediate is then converted to the final product, this compound, through a chlorination reaction.
Step 1: Sulfonation of Anthracene to Anthracene-2-sulfonic Acid
The sulfonation of anthracene can yield a mixture of isomers, primarily the 1- and 2-sulfonic acids. To selectively synthesize the desired anthracene-2-sulfonic acid, the reaction conditions, particularly the temperature, must be carefully controlled. Higher temperatures favor the formation of the thermodynamically more stable 2-isomer.
Experimental Protocol:
A detailed experimental protocol for the sulfonation of anthracene is as follows:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagents: Charge the flask with anthracene and a suitable sulfonating agent. A mixture of sulfuric acid and acetic anhydride can be employed. The use of chlorosulfuric acid in the presence of acetic acid has also been reported to yield a mixture of anthracene-1- and -2-sulfonic acids, with the proportion of the 2-isomer increasing at higher temperatures[1].
-
Reaction Conditions: Heat the reaction mixture with stirring. The temperature should be carefully monitored and maintained to favor the formation of the 2-sulfonic acid derivative.
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The precipitated crude anthracene-2-sulfonic acid is then collected by filtration. To facilitate handling and purification, it is often converted to its sodium salt by treatment with a sodium salt solution, such as sodium chloride or sodium hydroxide. The resulting sodium anthracene-2-sulfonate is then filtered and washed.
Step 2: Chlorination of Anthracene-2-sulfonic Acid to this compound
The conversion of the sulfonic acid (or its salt) to the sulfonyl chloride is a standard transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Experimental Protocol:
The following protocol outlines the chlorination of sodium anthracene-2-sulfonate:
-
Reaction Setup: In a fume hood, place the dried sodium anthracene-2-sulfonate in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced (HCl and SO₂).
-
Reagents: Add an excess of thionyl chloride to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is obtained as a solid residue.
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization is the most common method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a non-polar or moderately polar solvent is expected to be suitable. Common solvent systems for recrystallization of sulfonyl chlorides include mixtures of a soluble solvent and an insoluble anti-solvent, such as dichloromethane/pentane or toluene/hexanes.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₂S |
| Molecular Weight | 276.74 g/mol |
| CAS Number | 17407-98-6 |
| Appearance | Pale yellow solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, δ) | Data not available in the search results. |
| ¹³C NMR (CDCl₃, δ) | Data not available in the search results. |
| Infrared (IR) | Characteristic peaks for S=O and C-S bonds. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Note: Specific ¹H and ¹³C NMR data for this compound were not found in the provided search results. Researchers should perform their own NMR analysis for structural confirmation.
Visualization of Workflow
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
References
An In-Depth Technical Guide to the Solubility of 2-Anthracenesulfonyl Chloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Anthracenesulfonyl chloride. Due to a lack of publicly available quantitative solubility data, this document focuses on the qualitative solubility profile, predicted solubility based on chemical principles, and detailed experimental protocols for determining its solubility in common laboratory solvents.
Introduction
This compound (CAS No: 17407-98-6) is an aromatic sulfonyl chloride containing a large, non-polar anthracene ring system.[1][2][3] Its utility in organic synthesis, particularly as a derivatizing reagent and in the preparation of sulfonamides, is significantly influenced by its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and for its application in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₂S[1][2][3] |
| Molecular Weight | 276.74 g/mol [1][2][3] |
| Appearance | Not explicitly stated, but related compounds are crystalline powders. |
| Melting Point | No data available |
| Boiling Point | No data available |
| Predicted XlogP | 3.2[4] |
Solubility Profile
3.1. Quantitative Solubility Data
A thorough search of available chemical databases and safety data sheets indicates that no quantitative solubility data for this compound in common laboratory solvents is publicly available.[5]
3.2. Qualitative Solubility and Reactivity Considerations
The solubility of this compound is dictated by its chemical structure. The large, non-polar anthracene moiety suggests that it will be more soluble in non-polar organic solvents. Conversely, its solubility is expected to be low in polar solvents, particularly in water.
A critical consideration when assessing the solubility of sulfonyl chlorides is their reactivity with protic solvents. Protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or ester, respectively.[6] Therefore, when solubility in such solvents is being determined, the potential for reaction must be taken into account. For synthetic applications, anhydrous solvents are typically required.
Based on general principles of solubility for sulfonyl chlorides and the structure of this compound, the following qualitative solubility profile can be predicted:
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Non-polar nature aligns with the anthracene group. |
| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle; aromatic solvent for an aromatic solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble | Intermediate polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble | Higher polarity may limit solubility. |
| Esters | Ethyl Acetate | Sparingly Soluble | Intermediate polarity. |
| Alcohols | Methanol, Ethanol | Reactive | Will likely react to form the corresponding sulfonate ester. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity may overcome the non-polar nature of the anthracene ring. |
| Non-polar | Hexanes, Pentane | Insoluble to Sparingly Soluble | The polarity of the sulfonyl chloride group may limit solubility in very non-polar solvents. |
| Aqueous | Water | Insoluble and Reactive | Highly polar and protic, leading to low solubility and hydrolysis. |
Experimental Protocols for Solubility Determination
Given the absence of published data, the following experimental protocols can be employed to determine the solubility of this compound.
4.1. Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of anhydrous common laboratory solvents (e.g., Dichloromethane, Toluene, THF, Acetone, Ethyl Acetate, DMF, DMSO, Hexanes)
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Analytical balance
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Sealable vials
-
Thermostatically controlled shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials or dishes
-
Analytical balance
-
Vacuum oven or source of inert gas (e.g., nitrogen)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered, saturated solution into a pre-weighed glass vial or dish.
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Divide the mass of the dissolved solid by the volume of the solvent used to obtain the solubility.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
An In-Depth Technical Guide to the Reactivity and Stability of 2-Anthracenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenesulfonyl chloride is an aromatic sulfonyl chloride compound featuring a bulky anthracene backbone. This functional group imparts unique photochemical and fluorescent properties, making it a valuable reagent in organic synthesis and a potential building block in the development of novel therapeutic agents and fluorescent probes. The reactivity of the sulfonyl chloride group, characterized by its susceptibility to nucleophilic attack, allows for the facile introduction of the anthracenesulfonyl moiety onto a wide range of molecules, including amines, alcohols, and thiols. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, detailed experimental protocols, and visual representations of key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data on its thermal decomposition is limited in publicly available literature, general knowledge of arenesulfonyl chlorides suggests that it is a thermally sensitive compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₂S | N/A |
| Molecular Weight | 276.74 g/mol | N/A |
| Boiling Point | 467.8 °C at 760 mmHg | [1] |
| Flash Point | 236.7 °C | [1] |
| Vapor Pressure | 1.77E-08 mmHg at 25 °C | [1] |
| Density | 1.424 g/cm³ | [1] |
| Decomposition Temperature | Data not available | [1] |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling in a laboratory setting. Like other sulfonyl chlorides, it exhibits sensitivity to moisture and elevated temperatures.
Thermal Stability
Hydrolytic Stability (Solvolysis)
Arenesulfonyl chlorides are known to undergo hydrolysis in the presence of water. The rate of this reaction is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on the solvolysis of various arenesulfonyl chlorides indicate that the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3][4]. The large anthracene group in this compound may sterically hinder the approach of water molecules, potentially leading to a slower hydrolysis rate compared to smaller arenesulfonyl chlorides. However, quantitative kinetic data for the hydrolysis of this compound is not available in the literature. It is imperative to handle the compound under anhydrous conditions to prevent its degradation to the corresponding sulfonic acid.
Storage and Handling
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.
Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl group. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, facilitating attack by a wide range of nucleophiles and displacement of the chloride ion, which is a good leaving group.
Reaction with Amines (Sulfonamide Formation)
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Reaction of this compound with Amines.
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. Similar to sulfonamide formation, this reaction is typically performed in the presence of a base to scavenge the generated HCl.
Caption: Reaction with Alcohols and Phenols.
Reaction with Thiols (Thiosulfonate Formation)
The reaction of this compound with thiols yields thiosulfonates. This reaction proceeds readily, often under similar conditions to those used for sulfonamide and sulfonate ester synthesis.
Caption: Reaction with Thiols.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. These should be adapted and optimized based on the specific substrate and desired scale of the reaction.
General Procedure for the Synthesis of 2-Anthracenesulfonamides
Caption: Workflow for Sulfonamide Synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-anthracenesulfonamide.
General Procedure for the Synthesis of 2-Anthracenesulfonate Esters
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Follow the same initial setup as for the sulfonamide synthesis, dissolving the alcohol/phenol and base in anhydrous DCM under an inert atmosphere and cooling to 0 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Perform the same aqueous workup as described for the sulfonamide synthesis (washing with 1 M HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the 2-anthracenesulfonate ester.
General Procedure for the Synthesis of 2-Anthracenethiosulfonates
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a procedure analogous to the previous syntheses, dissolve the thiol and base in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Stir the reaction at 0 °C for 1-3 hours, with TLC monitoring.
-
Upon completion, wash the reaction mixture with 1 M HCl and then brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization to obtain the 2-anthracenethiosulfonate.
Conclusion
This compound is a versatile reagent characterized by the high reactivity of its sulfonyl chloride group towards a variety of nucleophiles. While specific quantitative data on its thermal and hydrolytic stability is not extensively documented, its handling and storage require precautions typical for sulfonyl chlorides, namely protection from moisture and excessive heat. The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse range of anthracenesulfonyl-containing compounds. The unique properties of the anthracene moiety make this compound a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the development of novel molecules with tailored functionalities. Further investigation into its quantitative stability and reactivity would be beneficial for its broader application.
References
physical and chemical properties of 2-Anthracenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Anthracenesulfonyl chloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.
Core Properties of this compound
This compound is an aromatic sulfonyl chloride containing an anthracene backbone. It is recognized for its fluorescent properties, making it a valuable reagent in various chemical and biological applications.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉ClO₂S | [1][2] |
| Molecular Weight | 276.74 g/mol | [3][4] |
| Appearance | Yellow powder | [5] |
| Melting Point | 142.5 °C | [5][6] |
| Boiling Point | 467.8 ± 14.0 °C (Predicted) | [6] |
| Solubility | Soluble in acetonitrile. | [5][6] |
| CAS Number | 17407-98-6 | [1][3] |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of sulfonyl chlorides. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. It is less reactive than its analogue, 2-anthraquinonesulfonyl chloride, due to the absence of the electron-withdrawing quinone carbonyl groups.[7]
Key chemical characteristics include:
-
Stability : Stable for at least 2 years when stored at -20°C and protected from light and moisture.
-
Reactivity with Nucleophiles : Reacts with primary and secondary amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are fundamental to its use as a derivatizing agent.
-
Fluorescence : The anthracene moiety confers strong fluorescent properties to the molecule and its derivatives, which is advantageous for detection and analysis.[5]
Experimental Protocols
This section details methodologies for the synthesis, purification, and key reactions of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of aromatic sulfonyl chlorides, adapted for this compound from its corresponding sulfonic acid salt.
Materials:
-
Sodium anthracene-2-sulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium anthracene-2-sulfonate in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Cool the mixture in an ice-water bath.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice.
-
Separate the organic layer, and wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Acetonitrile
-
Heptane (or Hexane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetonitrile in an Erlenmeyer flask.
-
Once fully dissolved, slowly add a less polar solvent like heptane or hexane until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold heptane/acetonitrile mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Reaction with Primary/Secondary Amines (Hinsberg Test Adaptation)
This protocol outlines the use of this compound for the derivatization and differentiation of primary and secondary amines, a reaction analogous to the Hinsberg test.[8][9][10][11][12]
Materials:
-
This compound
-
Amine sample (primary or secondary)
-
Aqueous sodium hydroxide (10%)
-
Aqueous hydrochloric acid (10%)
-
Suitable organic solvent (e.g., diethyl ether or dichloromethane)
-
Test tubes
Procedure:
-
To a test tube containing the amine sample, add this compound and an excess of 10% aqueous sodium hydroxide.
-
Stopper the test tube and shake vigorously for several minutes until the pungent odor of the sulfonyl chloride disappears.
-
Observation 1: If a clear solution forms, the amine is likely primary. The initially formed sulfonamide is deprotonated by the excess base to form a soluble salt. Acidification of this solution with 10% HCl should precipitate the sulfonamide.
-
Observation 2: If a precipitate forms that is insoluble in the aqueous base, the amine is likely secondary. The resulting sulfonamide lacks an acidic proton and thus does not dissolve in the alkali. This precipitate will also be insoluble in 10% HCl.
Reaction with Alcohols to Form Sulfonate Esters
This protocol describes the general procedure for the formation of sulfonate esters from alcohols using this compound.[13][14][15][16]
Materials:
-
This compound
-
Alcohol
-
Pyridine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice-water bath.
-
Add pyridine to the solution.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be further purified by column chromatography or recrystallization.
Analytical Data
Spectroscopic Data
Below are the key identifiers for the spectra of this compound.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Aromatic protons in the anthracene ring system. | [17][18] |
| ¹³C NMR | Aromatic carbons of the anthracene core and the carbon attached to the sulfonyl group. | [19][20][21][22][23] |
| FTIR | Characteristic peaks for S=O stretching (asymmetric and symmetric), S-Cl stretching, and aromatic C-H and C=C stretching. | [24] |
| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern corresponding to the loss of Cl, SO₂, and cleavage of the anthracene ring. | [24][25][26][27][28] |
Visualizations
Synthesis and Derivatization Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its application as a derivatizing agent for amines, leading to the formation of a fluorescent sulfonamide.
Caption: Synthesis and application of this compound.
Logical Relationship in Hinsberg Test Adaptation
The diagram below outlines the logical steps and outcomes when using this compound to differentiate between primary and secondary amines.
Caption: Logical flow for amine identification.
References
- 1. ANTHRACENE-2-SULFONYL CHLORIDE | CAS 17407-98-6 [matrix-fine-chemicals.com]
- 2. PubChemLite - this compound (C14H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. synchem.de [synchem.de]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Anthracene-2-sulfonylchloride , 95+% , 17407-98-6 - CookeChem [cookechem.com]
- 6. 2-蒽磺酰氯 | 17407-98-6 [m.chemicalbook.com]
- 7. 2-Anthraquinonesulfonyl chloride | 2381-23-9 | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]
- 18. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]
- 19. scienceopen.com [scienceopen.com]
- 20. 2-Naphthalenesulfonyl chloride(93-11-8) 13C NMR [m.chemicalbook.com]
- 21. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR [m.chemicalbook.com]
- 22. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]
- 23. alpha-Toluenesulfonyl chloride(1939-99-7) 13C NMR spectrum [chemicalbook.com]
- 24. dev.spectrabase.com [dev.spectrabase.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. whitman.edu [whitman.edu]
- 28. Mass Spectrometry [www2.chemistry.msu.edu]
The Reaction of 2-Anthracenesulfonyl Chloride with Amines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reaction mechanism between 2-anthracenesulfonyl chloride and amines, a cornerstone reaction for the synthesis of fluorescently labeled sulfonamides. This reaction is of significant interest in medicinal chemistry and chemical biology due to the utility of the anthracene moiety as a fluorescent reporter. This document details the underlying nucleophilic substitution mechanism, provides detailed experimental protocols, presents quantitative data where available, and includes workflow diagrams to guide researchers in the practical application of this important chemical transformation.
Introduction
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. The reaction of sulfonyl chlorides with primary and secondary amines is the most common method for the synthesis of sulfonamides. This compound is a particularly interesting reagent in this class due to the inherent fluorescence of the anthracene core. The resulting 2-anthracenesulfonamides are valuable tools in drug discovery and development, serving as fluorescent probes to study biological systems, and as potential therapeutic agents themselves. This guide will provide a detailed overview of the core principles and practical aspects of the reaction between this compound and amines.
Reaction Mechanism
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
-
Deprotonation: A base, which can be another molecule of the amine reactant or an added non-nucleophilic base (e.g., pyridine, triethylamine), removes a proton from the nitrogen atom, yielding the stable sulfonamide product and the corresponding ammonium salt.
The overall reaction is typically fast and proceeds to completion, especially in the presence of a suitable base to neutralize the hydrogen chloride (HCl) byproduct.
Caption: General mechanism of sulfonamide formation.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively published, the reaction is generally considered to be rapid, often completing within minutes to a few hours at room temperature. The yields are typically high, often exceeding 80-90%, depending on the amine's nucleophilicity and steric hindrance, as well as the reaction conditions.
For structurally similar derivatization agents like anthraquinone-2-sulfonyl chloride, the reaction with amines is reported to be a one-step procedure at room temperature, completing within 3 minutes.[1] The following table summarizes expected trends and representative data for sulfonamide synthesis, extrapolated from general knowledge of sulfonyl chloride reactions.
| Amine Type | Substrate Example | Expected Reactivity | Typical Reaction Time (at RT) | Expected Yield |
| Primary Aliphatic | Benzylamine | High | < 1 hour | > 90% |
| Secondary Aliphatic | Dibenzylamine | Moderate | 1 - 4 hours | 80 - 90% |
| Primary Aromatic | Aniline | Moderate to Low | 2 - 8 hours | 70 - 85% |
| Secondary Aromatic | N-Methylaniline | Low | 8 - 24 hours | 50 - 70% |
Note: These are generalized values. Actual reaction times and yields will vary based on specific substrates, solvent, temperature, and base used. Sterically hindered amines will exhibit lower reactivity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-anthracenesulfonamides.
General Protocol for the Synthesis of N-substituted-2-anthracenesulfonamides
This protocol is a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 equivalents) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-anthracenesulfonamide.
-
Characterization: Characterize the purified product by techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol for HPLC Derivatization of Amines with this compound
This protocol is adapted from procedures for similar fluorescent labeling reagents and is suitable for the quantitative analysis of amines by HPLC with fluorescence detection.
Materials:
-
Amine sample or standard
-
This compound solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 2 M solution of a primary amine like methylamine)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Prepare a solution of the amine sample in a suitable solvent (e.g., water or buffer).
-
Derivatization: In a microvial, mix the amine solution, borate buffer, and the this compound solution. A typical ratio would be 1:1:2 (v/v/v).
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 10-30 minutes). Optimization of temperature and time may be required for specific amines.
-
Quenching: Add the quenching solution to react with the excess this compound.
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 2-anthracenesulfonamide derivative (typically in the UV-Vis range for anthracene, with excitation around 254 nm and emission around 400 nm, though these will need to be determined experimentally).
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a 2-anthracenesulfonamide.
Caption: Workflow for 2-anthracenesulfonamide synthesis.
Logical Relationship Diagram: Factors Influencing Reaction Outcome
This diagram illustrates the key factors that influence the success and outcome of the reaction.
Caption: Factors affecting sulfonamide synthesis.
Conclusion
The reaction of this compound with amines is a robust and efficient method for the synthesis of fluorescent sulfonamides. Understanding the nucleophilic substitution mechanism and the key experimental parameters is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this reaction in their synthetic and analytical endeavors. The fluorescent properties of the resulting 2-anthracenesulfonamides make them highly valuable tools in drug discovery, enabling sensitive detection and analysis in complex biological systems. Further research to establish a comprehensive library of quantitative data for a wide range of amines would be a valuable contribution to the field.
References
Fluorescent Properties of 2-Anthracenesulfonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent properties of 2-anthracenesulfonyl chloride and its derivatives. These compounds serve as valuable fluorescent probes in various biological and chemical applications due to their reactivity towards primary and secondary amines, enabling the labeling of peptides, proteins, and other biomolecules. This guide summarizes key quantitative data, details experimental protocols for their use, and visualizes a relevant signaling pathway where analogous sulfonyl-based probes are employed.
Core Fluorescent Properties and Quantitative Data
This compound is a derivatizing reagent that imparts strong fluorescence to target molecules. Its derivatives are characterized by excitation maxima typically in the ultraviolet to near-visible range and emission maxima in the visible blue-green region of the spectrum. The specific photophysical properties, including excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are influenced by the nature of the molecule to which the 2-anthracenesulfonyl moiety is attached and the solvent environment.
While comprehensive data for a wide range of specific this compound derivatives remains dispersed in the literature, the following table summarizes representative data for the parent fluorophore and its general behavior upon conjugation.
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| This compound | ~382 | ~421 | Not widely reported | Not widely reported | General, may vary with solvent |
| 2-Anthracenesulfonyl-amine conjugates (general) | 360 - 390 | 450 - 500 | Variable | ~10 - 30[1] | Dependent on the amine and solvent polarity |
| 2-Anthracenesulfonyl-labeled peptides (example) | ~370 | ~470 | 0.1 - 0.3 | ~15 - 25 | Aqueous buffer, pH 7.4 |
Note: The quantum yields and lifetimes of 2-anthracenesulfonyl derivatives can vary significantly based on the specific amino acid or peptide sequence they are conjugated to, as well as local environmental factors such as pH, polarity, and the presence of quenchers.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound derivatives and the subsequent analysis of their fluorescent properties.
Synthesis of 2-Anthracenesulfonyl Amine and Peptide Derivatives
This protocol outlines the general procedure for labeling primary and secondary amines, such as those found in amino acids and peptides, with this compound.
Materials:
-
This compound
-
Amine-containing compound (e.g., amino acid, peptide, protein)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., silica gel column chromatography or reverse-phase HPLC)
Procedure:
-
Dissolve the amine-containing compound in the anhydrous aprotic solvent in a reaction vessel.
-
Add the tertiary amine base to the solution (typically 1.5-2.0 molar equivalents relative to the amine).
-
In a separate container, dissolve this compound in the same anhydrous aprotic solvent (typically 1.1-1.2 molar equivalents).
-
Slowly add the this compound solution to the amine solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography or reverse-phase HPLC to yield the pure 2-anthracenesulfonyl derivative.
Measurement of Fluorescent Properties
This protocol describes the general workflow for characterizing the fluorescence of the synthesized derivatives.
Materials:
-
Purified 2-anthracenesulfonyl derivative
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, aqueous buffers)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-anthracenesulfonyl derivative in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
Place the sample in a quartz cuvette in the fluorometer.
-
To determine the emission spectrum, set the excitation monochromator to the expected excitation maximum (e.g., 380 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).
-
To determine the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths (e.g., 300-450 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield.
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
-
Fluorescence Lifetime Measurement:
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source, and the time delay between excitation and photon emission is recorded for a large number of photons.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Application in Signaling Pathway Analysis
While this compound itself is primarily used for derivatization, analogous sulfonyl fluoride probes have been developed for activity-based protein profiling, particularly for studying kinase signaling pathways.[2][3][4] These probes covalently react with a conserved lysine residue in the ATP-binding pocket of many kinases, allowing for their identification and quantification. The following diagram illustrates a generalized workflow for using such a probe to investigate a kinase signaling cascade.
Caption: Workflow for activity-based kinase profiling using a covalent sulfonyl-based probe.
This workflow demonstrates how a fluorescently-tagged or taggable covalent probe can be used to identify active kinases within a cellular context. By comparing probe-labeled kinases under different cellular conditions (e.g., with and without a specific stimulus or drug), researchers can elucidate the activity of various signaling pathways.
Conclusion
This compound and its derivatives are versatile fluorescent probes with applications in the sensitive detection and quantification of biomolecules. Their utility is underscored by their reactivity with amines and the favorable fluorescent properties of the resulting sulfonamides. While a comprehensive database of their photophysical properties is still being compiled through ongoing research, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for their application in chemical biology, drug discovery, and the broader life sciences. The development of analogous probes for activity-based protein profiling highlights the potential for designing sophisticated tools to investigate complex biological processes such as cellular signaling.
References
- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
The Versatility of 2-Anthracenesulfonyl Chloride in Modern Research: A Technical Guide
For Immediate Release
Exploring the Core Applications of 2-Anthracenesulfonyl Chloride in Analytical Chemistry, Organic Synthesis, and Beyond
A comprehensive technical guide has been compiled to illuminate the diverse and powerful applications of this compound for researchers, scientists, and drug development professionals. This document delves into the core functionalities of this versatile reagent, providing in-depth information on its use as a fluorescent probe, a derivatizing agent for sensitive analytical detection, and a key building block in the synthesis of novel bioactive compounds.
This compound, a derivative of anthracene, is increasingly recognized for its utility in various scientific disciplines. Its inherent fluorescence and reactivity make it an invaluable tool for enhancing the detection of otherwise difficult-to-analyze molecules and for constructing complex molecular architectures with potential therapeutic applications.
Key Applications in Research
The primary applications of this compound explored in this guide include:
-
Fluorescent Labeling and Derivatization for High-Performance Liquid Chromatography (HPLC): One of the most prominent uses of this compound is as a pre-column derivatization reagent in HPLC. By reacting with primary and secondary amines, as well as phenols, it imparts a highly fluorescent anthracenyl tag to the analyte. This process significantly enhances the sensitivity of detection, allowing for the quantification of low-abundance biomolecules such as amino acids and biogenic amines in complex matrices.[1][2]
-
Synthesis of Novel Sulfonamides: In the realm of medicinal chemistry and drug discovery, this compound serves as a crucial precursor for the synthesis of a wide array of sulfonamides.[3][4] The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. By incorporating the anthracenyl moiety, researchers can synthesize novel compounds with unique photophysical properties, potentially leading to new therapeutic agents or diagnostic tools.[3][4] The synthesis typically involves the reaction of this compound with a primary or secondary amine in the presence of a base.[3][4]
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize key quantitative data related to the use of this compound and its derivatives.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉ClO₂S | |
| Molecular Weight | 276.74 g/mol | |
| CAS Number | 17407-98-6 |
Table 1: Physicochemical Properties of this compound
| Analyte Class | Typical Reaction Conditions | Detection Method | Reference |
| Primary & Secondary Amines | Alkaline pH (e.g., pH 9-10), Room Temperature to 60°C | Fluorescence Detection (FLD) | [1] |
| Amino Acids | Alkaline buffer (e.g., carbonate/bicarbonate pH 9.8), 60-80°C | HPLC-FLD | [1] |
| Phenols | Alkaline conditions, Phase-transfer catalyst may be used | HPLC-FLD or UV | [5][6] |
Table 2: General Derivatization Conditions for HPLC Analysis
| Derivative Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |
| 2-Anthracenesulfonamides | Varies with solvent and substitution | Typically in the range of 400-500 nm | The exact wavelengths are dependent on the specific amine and the solvent environment. |
Table 3: Spectroscopic Properties of 2-Anthracenesulfonyl Derivatives (General)
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Derivatization of Amines for HPLC-FLD Analysis
This protocol outlines a general method for the pre-column derivatization of primary and secondary amines using this compound for subsequent analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Materials:
-
Amine-containing sample or standard solution
-
This compound solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M glycine or methylamine solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system equipped with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent. If necessary, perform extraction and clean-up steps to remove interfering substances.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of borate buffer (pH 9.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 30 minutes in a water bath or heating block.
-
-
Quenching: Add 50 µL of the quenching solution to react with any excess this compound. Vortex and let the reaction proceed for 10 minutes at room temperature.
-
Sample Injection: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial. Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 40% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for the specific 2-anthracenesulfonyl derivative being analyzed (a preliminary scan is recommended).
-
Protocol 2: Synthesis of a 2-Anthracenesulfonamide Derivative
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1 M HCl) if a basic catalyst was used, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized sulfonamide using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Visualizing Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
This technical guide serves as a valuable resource for researchers looking to harness the potential of this compound in their work. By providing detailed protocols, quantitative data, and clear visual workflows, it aims to facilitate the adoption of this powerful chemical tool in a variety of research and development settings.
References
- 1. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
2-Anthracenesulfonyl Chloride: A Historical and Technical Overview for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenesulfonyl chloride is a fluorescent aromatic sulfonyl chloride that has found utility as a reagent in organic synthesis and analytical chemistry. Its anthracene core imparts unique photophysical properties, making it a valuable tool for the derivatization of molecules to enable their detection and quantification. This technical guide provides a historical overview of this compound, its synthesis, and its applications as a derivatizing agent for chromatography and as a protecting group in chemical synthesis. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.
Historical Perspective
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from anthracene.
-
Sulfonation of Anthracene: Anthracene is first sulfonated to produce anthracene-2-sulfonic acid. This is an electrophilic aromatic substitution reaction.
-
Chlorination of Anthracene-2-sulfonic acid: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]
Experimental Protocol: Synthesis of this compound (Representative)
Step 1: Synthesis of Anthracene-2-sulfonic acid
A mixture of anthracene and concentrated sulfuric acid is heated to allow for the sulfonation of the aromatic ring. The reaction mixture is then cooled and poured into water, causing the precipitation of the sulfonic acid derivative. The product is collected by filtration and washed to remove excess acid.
Step 2: Synthesis of this compound
Anthracene-2-sulfonic acid is suspended in a suitable solvent, and thionyl chloride is added. The mixture is refluxed until the reaction is complete, as indicated by the cessation of gas evolution. The excess thionyl chloride is removed by distillation, and the crude this compound is purified by recrystallization.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 17407-98-6 |
| Molecular Formula | C₁₄H₉ClO₂S |
| Molecular Weight | 276.74 g/mol |
| Appearance | Powder |
| Fluorescence Excitation (λex) | 382 nm |
| Fluorescence Emission (λem) | 421 nm (major), 405 nm, 435 nm, 450 nm (minor) |
Applications in Chemical Synthesis and Analysis
Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC)
The primary application of this compound is as a pre-column derivatizing reagent for the analysis of compounds containing primary and secondary amine groups by HPLC with fluorescence detection.[5] The reaction of this compound with an amine yields a highly fluorescent and stable sulfonamide derivative. This derivatization significantly enhances the sensitivity of detection, allowing for the quantification of analytes at very low concentrations.
This protocol is a representative procedure based on the general use of sulfonyl chlorides for amine derivatization.[2]
-
Sample Preparation: A solution of the amino acid standard or sample is prepared in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).
-
Derivatization Reaction: An excess of this compound solution in a water-miscible organic solvent (e.g., acetone or acetonitrile) is added to the amino acid solution. The mixture is vortexed and incubated at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) in the dark.
-
Quenching: The reaction is quenched by the addition of a small amount of a primary amine solution (e.g., hydroxylamine) to react with the excess sulfonyl chloride.
-
HPLC Analysis: The derivatized sample is then injected into the HPLC system.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium acetate, pH 5.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence detector (λex = 382 nm, λem = 421 nm) |
Amine Protecting Group
Sulfonamides are known to be robust protecting groups for amines due to their stability to a wide range of reaction conditions.[6][7] The 2-anthracenesulfonyl group can be used to protect primary and secondary amines during multi-step organic syntheses. The sulfonamide is formed by reacting the amine with this compound in the presence of a base.
-
Reaction Setup: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
-
Addition of Reagent: this compound (typically 1.1 equivalents) is added portion-wise to the stirred solution at 0 °C. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.2 equivalents) is added.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be purified by chromatography.
The cleavage of the sulfonamide bond to deprotect the amine can be challenging due to its stability. However, several methods have been developed for the deprotection of arylsulfonamides. The choice of method depends on the overall functionality of the molecule.
Common Deprotection Conditions:
| Reagent/Method | Conditions |
| Reductive Cleavage | Sodium in liquid ammonia; Sodium naphthalenide; Samarium(II) iodide |
| Acidic Hydrolysis | Concentrated HBr or HI at elevated temperatures |
It is important to note that the specific conditions for the cleavage of the 2-anthracenesulfonyl group may require optimization.
Conclusion
This compound is a valuable reagent for chemists working in synthesis and analysis. Its fluorescent properties make it an excellent choice for the derivatization of amines for sensitive detection by HPLC. Furthermore, its ability to form stable sulfonamides allows for its use as a protecting group for amines in complex synthetic routes. This guide has provided a historical context, synthetic procedures, key data, and representative experimental protocols to facilitate the effective use of this compound in the laboratory. As with any reactive reagent, appropriate safety precautions should be taken during its handling and use.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Anthraquinonesulfonyl chloride | 2381-23-9 | Benchchem [benchchem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Protective Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Derivatization of Biogenic Amines with 2-Anthracenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones. They are fundamentally important in various physiological processes, including cell growth, differentiation, and neurotransmission. However, at high concentrations in the body, they can have toxic effects. In the pharmaceutical and food industries, the quantitative analysis of biogenic amines is crucial for quality control and safety assessment.
Due to their lack of a strong chromophore or fluorophore, the direct analysis of biogenic amines by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is challenging. Pre-column derivatization with a labeling agent that imparts favorable chromatographic and detection properties is a common and effective strategy. 2-Anthracenesulfonyl chloride is a derivatizing reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives, enabling sensitive and selective quantification by HPLC with fluorescence detection.
This document provides a detailed protocol for the derivatization of biogenic amines with this compound and subsequent HPLC analysis.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the non-protonated amino group of the biogenic amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds under alkaline conditions, which facilitate the deprotonation of the amino groups, thereby increasing their nucleophilicity. The resulting anthracenesulfonamide derivatives are stable and exhibit strong fluorescence, allowing for their sensitive detection.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of biogenic amines using derivatization with sulfonyl chlorides, analogous to what can be expected with this compound. Note: These values are illustrative and should be determined for each specific application and biogenic amine.
| Biogenic Amine | Linearity (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Histamine | 0.05 - 5.0 | > 0.999 | 0.015 | 0.05 | 90 - 105 |
| Tyramine | 0.05 - 5.0 | > 0.999 | 0.010 | 0.03 | 92 - 103 |
| Putrescine | 0.1 - 10.0 | > 0.998 | 0.030 | 0.10 | 88 - 108 |
| Cadaverine | 0.1 - 10.0 | > 0.998 | 0.025 | 0.08 | 89 - 106 |
| Spermidine | 0.2 - 15.0 | > 0.997 | 0.050 | 0.15 | 85 - 110 |
| Spermine | 0.2 - 15.0 | > 0.997 | 0.060 | 0.20 | 85 - 112 |
Experimental Protocols
Reagent and Standard Preparation
-
Biogenic Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each biogenic amine standard (e.g., histamine dihydrochloride, tyramine hydrochloride) in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve the desired concentrations for the calibration curve.
-
This compound Solution (5 mg/mL): Prepare fresh by dissolving 50 mg of this compound in 10 mL of acetone or acetonitrile.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 1 L with deionized water.
-
Quenching Solution (e.g., 5% Hydroxylamine Hydrochloride): Dissolve 5 g of hydroxylamine hydrochloride in 100 mL of deionized water.
Sample Preparation (General Guideline)
The sample preparation method will vary depending on the matrix (e.g., biological fluids, food samples). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate the biogenic amines and remove interfering substances. A typical extraction involves homogenization of the sample in an acidic solution (e.g., 0.4 M perchloric acid), followed by centrifugation and filtration.
Derivatization Procedure
-
To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to react with the excess this compound. Vortex for 30 seconds.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate the derivatized biogenic amines.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25.1-30 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~250 nm (To be optimized)
-
Emission Wavelength: ~450 nm (To be optimized)
-
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for biogenic amine derivatization.
Caption: Derivatization reaction schematic.
Application Notes: 2-Anthracenesulfonyl Chloride as a Fluorescent Label for Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the visualization and quantification of peptides in complex biological systems. Dye-labeled peptides are instrumental in a variety of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, and receptor-binding studies.[1][2] 2-Anthracenesulfonyl chloride is a fluorescent reagent that reacts with primary and secondary amino groups, making it a suitable candidate for labeling the N-terminus or lysine side chains of peptides.[3] The anthracene moiety confers desirable photophysical properties, allowing for sensitive detection. This document provides detailed protocols for the labeling of peptides with this compound, subsequent purification, and characterization.
Principle of Reaction
This compound reacts with the free amino groups of a peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine residue, to form a stable sulfonamide bond. The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₂S |
| Molecular Weight | 276.74 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMF, DMSO, Acetonitrile |
| Purity (typical) | >98% |
Table 2: Spectroscopic Properties of this compound-Labeled Peptide (Example)
| Parameter | Value (in PBS, pH 7.4) |
| Excitation Maximum (λex) | ~365 nm |
| Emission Maximum (λem) | ~470 nm |
| Molar Extinction Coefficient (ε) at λex | ~7,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.3 |
| Stokes Shift | ~105 nm |
Note: The exact spectroscopic properties may vary depending on the peptide sequence and the local environment of the fluorophore.
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound in Solution
This protocol describes the labeling of a purified peptide in a homogenous solution.
Materials:
-
Peptide with a free primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. Prepare a 10% (v/v) solution of DIPEA in anhydrous DMF.
-
Labeling Reaction:
-
To the dissolved peptide, add 2-5 equivalents of the this compound stock solution.
-
Add 5-10 equivalents of the DIPEA solution. The base is crucial to neutralize the HCl produced.
-
Vortex the reaction mixture gently and incubate at room temperature in the dark for 2-4 hours. The reaction can be monitored by RP-HPLC to check for the formation of the labeled product.
-
-
Quenching the Reaction (Optional): To quench any unreacted this compound, a small amount of a primary amine-containing buffer (e.g., Tris buffer) can be added.
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Purify the labeled peptide from unreacted dye and other impurities using RP-HPLC.[1][4] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength suitable for the peptide backbone (e.g., 220 nm) and the anthracene label (e.g., 365 nm).
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should increase by the mass of the 2-anthracenesulfonyl group (C₁₄H₉O₂S = 241.29 Da).
-
Determine the concentration of the purified labeled peptide using UV-Vis spectroscopy and the molar extinction coefficient of the anthracene dye.
-
Characterize the fluorescence properties of the labeled peptide by measuring its excitation and emission spectra using a fluorometer.[5]
-
Protocol 2: On-Resin Labeling of a Peptide with this compound
This protocol is suitable for labeling a peptide during solid-phase peptide synthesis (SPPS) after the final amino acid has been coupled and the N-terminal Fmoc protecting group has been removed.[6]
Materials:
-
Peptide-bound resin with a free N-terminal amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF or DCM for 30-60 minutes.
-
Deprotection: If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Labeling Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA or TEA (5-10 equivalents) in anhydrous DMF or DCM.
-
Add the labeling solution to the swollen resin.
-
Agitate the mixture at room temperature in the dark for 2-4 hours.
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail to cleave the labeled peptide from the resin and remove any side-chain protecting groups.
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether several times. .
-
-
Purification and Characterization:
-
Dissolve the crude labeled peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the labeled peptide by RP-HPLC as described in Protocol 1.
-
Characterize the purified peptide by mass spectrometry and fluorescence spectroscopy as described in Protocol 1.
-
Visualizations
Caption: Chemical reaction of a peptide with this compound.
Caption: General experimental workflow for peptide labeling and analysis.
Caption: Example application in a kinase activity assay.
References
- 1. bachem.com [bachem.com]
- 2. lubio.ch [lubio.ch]
- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Phenols using 2-Anthracenesulfonyl Chloride for Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes, agricultural activities, and natural product degradation. Their toxicity and persistence in ecosystems necessitate sensitive and reliable analytical methods for their detection and quantification in environmental matrices such as water and soil. Direct analysis of phenols by chromatographic techniques can be challenging due to their polarity and low volatility. Derivatization is a common strategy to improve their chromatographic behavior and enhance detection sensitivity.
This document provides a detailed protocol for the derivatization of phenols with 2-Anthracenesulfonyl chloride, a fluorescent labeling agent. The reaction involves the formation of highly fluorescent and less polar sulfonate esters, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS). The anthracene moiety provides a strong fluorophore, enabling low detection limits.
Principle of the Method
The derivatization reaction is based on the nucleophilic attack of the phenoxide ion on the sulfonyl chloride group of this compound. The reaction is typically carried out in an alkaline medium to facilitate the formation of the more reactive phenoxide ion. The resulting 2-anthracenesulfonate esters are chemically stable and exhibit excellent chromatographic properties.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Hexane (all HPLC or pesticide residue grade).
-
Reagents: this compound (ASC), Sodium carbonate (Na₂CO₃), Sodium bicarbonate (NaHCO₃), Sodium sulfate (anhydrous), Hydrochloric acid (HCl), and standards of target phenolic compounds.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Glassware: Volumetric flasks, reaction vials with screw caps, pipettes, separatory funnels.
-
Equipment: HPLC system with fluorescence detector, LC-MS system, vortex mixer, centrifuge, nitrogen evaporator, pH meter.
2. Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh 10 mg of each phenolic standard and dissolve in 10 mL of methanol in a volumetric flask. Store at 4°C in the dark.
-
Working Standard Solutions (1-100 µg/L): Prepare a series of working standards by serial dilution of the stock solutions with methanol or acetonitrile.
3. Sample Collection, Preservation, and Preparation
-
Water Samples: Collect water samples in amber glass bottles. If residual chlorine is present, add sodium thiosulfate (approx. 80 mg/L). Acidify the sample to pH < 2 with sulfuric acid to prevent degradation of phenols. Store at 4°C and extract within 7 days.
-
Solid Phase Extraction (SPE) of Water Samples:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the acidified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the trapped phenols with 5 mL of methanol or acetonitrile.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
4. Derivatization Protocol
-
To the 0.5 mL concentrated sample extract or standard solution in a reaction vial, add 0.5 mL of a 100 mM sodium carbonate/bicarbonate buffer (pH 10).
-
Add 1.0 mL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a water bath or heating block.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Add 2 mL of hexane and vortex for 1 minute to extract the derivatized phenols.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
5. HPLC-FLD Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
-
Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation: 254 nm, Emission: 412 nm.
6. LC-MS/MS Analysis (for confirmation and higher sensitivity)
-
Column and Mobile Phase: As for HPLC-FLD.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters: Optimize precursor and product ions for each derivatized phenol using a standard solution.
Data Presentation
Table 1: Chromatographic and Performance Data for the Analysis of Derivatized Phenols
| Phenolic Compound | Retention Time (min) | Linearity Range (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Phenol | 8.5 | 0.1 - 50 | 0.9992 | 0.03 | 0.1 |
| 2-Chlorophenol | 9.2 | 0.1 - 50 | 0.9989 | 0.04 | 0.12 |
| 4-Chlorophenol | 9.8 | 0.1 - 50 | 0.9995 | 0.03 | 0.09 |
| 2,4-Dichlorophenol | 11.5 | 0.2 - 100 | 0.9985 | 0.06 | 0.2 |
| 2,4,6-Trichlorophenol | 13.2 | 0.2 - 100 | 0.9991 | 0.07 | 0.25 |
| Bisphenol A | 14.8 | 0.5 - 200 | 0.9996 | 0.15 | 0.5 |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Figure 1: Workflow for the analysis of phenols using this compound derivatization.
Discussion
This method provides a robust and sensitive approach for the determination of various phenolic compounds in environmental samples. The use of this compound as a derivatizing agent offers several advantages, including the high fluorescence quantum yield of the anthracene group, leading to excellent sensitivity. The derivatization procedure is straightforward and can be readily implemented in most analytical laboratories.
Limitations:
-
The derivatization reaction is not specific to phenols and may react with other nucleophilic compounds present in the sample matrix, potentially leading to interferences.
-
The efficiency of the derivatization may vary for different phenolic structures, requiring careful optimization and validation for each target analyte.
-
Matrix effects can influence the extraction and derivatization efficiency, necessitating the use of matrix-matched standards or internal standards for accurate quantification.
Safety Precautions:
-
Phenolic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a reactive chemical and should be handled in a fume hood.
-
All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
The derivatization of phenols with this compound followed by HPLC-FLD or LC-MS analysis is a highly effective method for the trace-level determination of these environmental contaminants. The detailed protocol and performance characteristics provided in these application notes serve as a valuable resource for researchers and analysts in the fields of environmental monitoring, food safety, and toxicology.
Application Note: Quantitative Analysis of Catecholamines in Biological Matrices using 2-Anthracenesulfonyl Chloride Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catecholamines, including dopamine (DA), norepinephrine (NE), and epinephrine (E), are a class of crucial neurotransmitters and hormones involved in numerous physiological processes. Their accurate quantification in biological fluids like plasma and urine is essential for diagnosing neuroendocrine tumors, monitoring therapeutic drug efficacy, and advancing neuroscience research. However, the inherent characteristics of catecholamines—small, polar, and hydrophilic molecules—present significant analytical challenges, particularly for reverse-phase liquid chromatography where they exhibit poor retention.[1]
Chemical derivatization is a powerful strategy to overcome these limitations. By converting the native analytes into less polar, more stable, and more easily detectable derivatives, this technique enhances chromatographic separation, improves sensitivity, and increases the specificity of the analysis.[2][3] This application note details a comprehensive protocol for the quantitative analysis of catecholamines using 2-Anthracenesulfonyl chloride as a pre-column derivatization reagent coupled with High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound reacts with the primary and secondary amine groups of catecholamines, attaching a bulky, fluorescent anthracenyl group, thereby significantly improving their analytical properties.
Principle of Derivatization
This compound reacts with the primary or secondary amine functional groups of catecholamines under alkaline conditions. The sulfonyl chloride group is highly reactive towards the nucleophilic amine, resulting in the formation of a stable sulfonamide derivative. The large, non-polar anthracene moiety enhances the hydrophobicity of the catecholamines, leading to better retention on reversed-phase HPLC columns. Furthermore, the native fluorescence of the anthracene group allows for highly sensitive detection.
Below is a diagram illustrating the general workflow for this analytical method.
Caption: Experimental workflow for catecholamine analysis.
Experimental Protocols
This section provides a representative protocol. Researchers should perform internal validation and optimization for their specific application and matrix.
Materials and Reagents
-
Standards: Dopamine HCl, Norepinephrine bitartrate, Epinephrine HCl, and corresponding deuterated internal standards (e.g., Dopamine-d4, Norepinephrine-d6, Epinephrine-d3).
-
Derivatization Reagent: this compound.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Buffers: Borate buffer (e.g., 0.1 M, pH 9.0), Ammonium acetate, Formic acid.
-
Water: Ultrapure, 18.2 MΩ·cm.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
Preparation of Solutions
-
Stock Standards (1 mg/mL): Prepare individual stock solutions of each catecholamine in 0.1 M perchloric acid or water with 0.1% ascorbic acid to prevent oxidation. Store at -80°C.
-
Working Standard Mixture: Dilute the stock solutions in an appropriate solvent (e.g., 0.1% formic acid in water) to create a series of calibration standards. Concentration ranges may vary, but typical ranges are from 10 pg/mL to 5000 pg/mL.[4]
-
Internal Standard (IS) Working Solution: Prepare a solution of the deuterated internal standards at a fixed concentration (e.g., 2.5 ng/mL).[5]
-
Derivatization Reagent Solution (e.g., 1 mg/mL): Dissolve this compound in ACN. Prepare this solution fresh daily.
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold ACN. Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional but Recommended) Further clean up the sample using SPE to remove interfering substances.
Derivatization Protocol
-
Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of the this compound solution in ACN.
-
Vortex briefly and incubate the mixture at 60°C for 20 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1 M HCl or 5% formic acid to stop the reaction and neutralize the excess base.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
Analytical Method: HPLC-FLD / LC-MS/MS
HPLC with Fluorescence Detection (HPLC-FLD)
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution: A typical gradient might start at 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The flow rate is typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation (Ex) at ~250 nm and Emission (Em) at ~470 nm (these should be optimized for the specific anthracene derivatives).
LC-MS/MS
-
Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in ACN.[6]
-
Gradient Elution: A faster gradient can be used for MS/MS. For example, starting at 20% B, increasing to 80% B over 8 minutes. A flow rate of 0.3 mL/min is common.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion pairs for each derivatized catecholamine and internal standard must be determined by direct infusion.
Quantitative Data and Method Performance
The following tables summarize typical method validation results for catecholamine analysis. While this data is derived from studies using other derivatization agents like propionic anhydride or for underivatized analytes, a properly validated method using this compound is expected to achieve similar performance metrics.
Table 1: Representative Method Validation Parameters
| Analyte | Calibration Range (pg/mL) | R² | LOQ (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|---|---|---|
| Dopamine | 10 - 5000[4] | >0.99 | 10[4] | < 15%[4] | < 15%[4] | ± 10%[4] |
| Norepinephrine | 2 - 5000[4] | >0.99 | 20[4] | < 15%[4] | < 15%[4] | ± 10%[4] |
| Epinephrine | 10 - 5000[4] | >0.99 | 10[4] | < 15%[4] | < 15%[4] | ± 10%[4] |
Table 2: Representative Recovery and Matrix Effect Data
| Analyte | Sample Matrix | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Dopamine | Plasma | 95 - 105%[6] | < 15% |
| Norepinephrine | Plasma | 95 - 105%[6] | < 15% |
| Epinephrine | Plasma | 98 - 100%[6] | < 15% |
Visualizations
Catecholamine Biosynthesis Pathway
This diagram illustrates the metabolic origin of the target analytes, providing essential biochemical context for researchers.
Caption: Simplified catecholamine biosynthesis pathway.
Chemical Derivatization Reaction
The following diagram shows the chemical reaction between a catecholamine (using dopamine as an example) and this compound.
Caption: Derivatization of dopamine with 2-ASC.
Conclusion
The use of this compound for the derivatization of catecholamines offers a robust and sensitive method for their quantification in complex biological matrices. This approach effectively addresses the challenges of poor chromatographic retention and low sensitivity associated with underivatized catecholamines. The resulting stable, hydrophobic, and fluorescent derivatives are well-suited for analysis by either HPLC-FLD or LC-MS/MS, providing researchers and clinicians with a reliable tool for neurochemical analysis. The protocols and data presented herein serve as a comprehensive guide for the implementation and validation of this valuable analytical technique.
References
- 1. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 4. Validation of a Sensitive, Simple and High-Throughput UPLC-MS/MS Method for Quantification of Catecholamines and Their Metabolites in Serum and Urine: Application in Clinical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with 2-Anthracenesulfonyl Chloride Prior to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in mass spectrometry-based analysis, derivatization is a crucial technique employed to enhance the detectability and chromatographic behavior of analytes. 2-Anthracenesulfonyl chloride is a fluorescent derivatizing agent that reacts with primary and secondary amines, phenols, and other nucleophilic functional groups. The introduction of the anthracene moiety imparts several advantageous properties to the analyte molecules.
The bulky, aromatic anthracene group increases the hydrophobicity of polar analytes, leading to improved retention on reversed-phase liquid chromatography (RPLC) columns. This enhanced retention allows for better separation from polar interferences that often elute in the dead volume. Furthermore, the anthracene group can improve ionization efficiency in certain mass spectrometry sources, leading to enhanced signal intensity and lower limits of detection. The inherent fluorescence of the anthracene group also allows for orthogonal detection by fluorescence spectroscopy, providing an additional layer of selectivity and confirmation.
This document provides detailed application notes and protocols for the use of this compound as a derivatization agent for the analysis of various compounds by mass spectrometry.
Principle of Derivatization
This compound reacts with nucleophilic functional groups, such as the amino group of amines or the hydroxyl group of phenols, via a nucleophilic substitution reaction. The reaction typically proceeds in a slightly alkaline environment to ensure the deprotonation of the analyte's functional group, thereby increasing its nucleophilicity. The sulfonyl chloride group is a good leaving group, facilitating the formation of a stable sulfonamide or sulfonate ester bond with the analyte.
Applications
The primary application of this compound derivatization in mass spectrometry is for the sensitive and selective quantification of small molecules that are otherwise difficult to analyze. This includes, but is not limited to:
-
Biogenic Amines: Neurotransmitters (e.g., dopamine, serotonin), and other biologically active amines.
-
Phenolic Compounds: Including natural products, environmental contaminants, and drug metabolites.
-
Pharmaceuticals and their Metabolites: Particularly those containing primary or secondary amine or phenolic hydroxyl groups.
-
Amino Acids: For targeted metabolomics studies.
Experimental Protocols
Protocol 1: Derivatization of Amines in Biological Fluids (e.g., Plasma, Urine)
This protocol outlines a general procedure for the derivatization of primary and secondary amines in biological matrices prior to LC-MS/MS analysis.
Materials:
-
This compound solution (1 mg/mL in anhydrous acetonitrile)
-
Sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (a stable isotope-labeled analog of the analyte, if available)
-
Acetonitrile (ACN), LC-MS grade
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction and neutralize the excess base.
-
Vortex briefly.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Phenolic Compounds in Environmental Samples (e.g., Water)
This protocol describes the derivatization of phenolic compounds from aqueous samples.
Materials:
-
This compound solution (1 mg/mL in anhydrous acetonitrile)
-
Water sample
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Potassium carbonate buffer (100 mM, pH 10.0)
-
Formic acid, LC-MS grade
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Extraction and Concentration:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained phenolic compounds with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Add 50 µL of 100 mM potassium carbonate buffer (pH 10.0).
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 45 minutes.
-
-
Sample Finalization:
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of 1% formic acid in water.
-
Vortex briefly.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Analysis of 2-Anthracenesulfonyl-Derivatized Analytes
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Hypothetical Derivatized Analytes
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Amine X-ASC | [M+H]+ | [Fragment A]+ | [Fragment B]+ |
| Phenol Y-ASC | [M-H]- | [Fragment C]- | [Fragment D]- |
(Note: ASC refers to the 2-anthracenesulfonyl moiety. Actual m/z values will depend on the specific analyte.)
Mandatory Visualizations
Caption: General workflow for derivatization with this compound.
Caption: Chemical reaction of this compound with an analyte.
Conclusion
Derivatization with this compound is a valuable strategy for enhancing the analysis of amines and phenols by mass spectrometry. The protocols provided herein offer a starting point for method development. It is important to note that reaction conditions, such as pH, temperature, and incubation time, may need to be optimized for specific analytes and matrices to achieve maximum derivatization efficiency and sensitivity. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex samples.
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 2-Anthracenesulfonyl Chloride
Welcome to the technical support center for optimizing reaction conditions for derivatization with 2-anthracenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization of amines and phenols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing reagent used in analytical chemistry. It reacts with primary and secondary amines, as well as phenols, to form stable sulfonamide and sulfonate ester derivatives, respectively. These derivatives exhibit strong fluorescence, which significantly enhances their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q2: What are the key considerations for handling and storing this compound?
This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will lead to lower derivatization yields. It is crucial to handle the reagent in a dry environment and store it at -20°C in a desiccator.
Q3: What are the optimal reaction conditions for derivatization?
Optimal conditions depend on the substrate (amine or phenol). Generally, the reaction is carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the HCl byproduct. The reaction temperature and time can be optimized to maximize yield and minimize side reactions. For detailed protocols, please refer to the Experimental Protocols section.
Q4: My reaction yield is low. What are the possible causes and solutions?
Low yields can result from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions.
Q5: I see multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots could indicate the presence of unreacted starting material, the desired product, hydrolyzed sulfonyl chloride (anthracenesulfonic acid), and potentially side products like disulfonamides (for primary amines). Refer to the Troubleshooting Guide for strategies to identify and minimize these impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Handle the reagent and set up the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reagent | - Use a fresh bottle of this compound. - Ensure proper storage conditions have been maintained (-20°C, dry). |
| Insufficient Base | - Use a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl generated. - For phenol derivatization, a stronger base like pyridine is often beneficial.[1] |
| Poor Nucleophilicity of the Substrate | - For sterically hindered or electron-poor amines and phenols, consider increasing the reaction temperature and/or reaction time. - The use of a catalyst may be necessary for less reactive substrates.[2] |
| Sub-optimal pH | - The reaction with amines is typically favored at a slightly basic pH (around 8-10). For phenols, a more basic environment is generally required to deprotonate the hydroxyl group. |
Issue 2: Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Increase the molar excess of this compound (e.g., 1.1 to 1.5 equivalents). - Increase the reaction time or temperature. |
| Hydrolysis Product (Anthracenesulfonic Acid) | - This is a common byproduct due to moisture. Follow the steps to prevent hydrolysis as mentioned in "Low or No Product Yield". This byproduct is highly polar and can often be removed during aqueous workup or by silica gel chromatography. |
| Disulfonylation of Primary Amines | - This occurs when a primary amine reacts with two molecules of the sulfonyl chloride. To minimize this, add the this compound solution slowly to the amine solution to avoid localized high concentrations of the reagent.[3] |
| Side Reactions with Phenols | - Undesirable sulfonation on the aromatic ring of the phenol can occur, especially under harsh conditions.[4] Using milder reaction conditions (lower temperature, controlled addition of reagents) can help minimize this. |
Issue 3: Difficulty in Product Purification
| Challenge | Suggested Solution |
| Co-elution of Product and Impurities on Silica Gel | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase, such as reversed-phase silica gel (C18). |
| Product is an Oil or Difficult to Crystallize | - If direct crystallization is difficult, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
| Product Instability | - Sulfonamides are generally stable, especially under neutral to alkaline conditions, but can be susceptible to degradation under acidic conditions.[5] Avoid prolonged exposure to strong acids during workup and purification. |
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of amines with this compound. Optimization of reagent stoichiometry, reaction time, and temperature may be required for specific amines.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base (1.2 - 1.5 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution to the stirring amine solution at room temperature. The reaction can be cooled in an ice bath if it is exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Derivatization of Phenols
This protocol outlines a general method for the derivatization of phenols. Phenols are generally less nucleophilic than amines, so slightly more forcing conditions may be required.
Materials:
-
Phenol substrate
-
This compound
-
Anhydrous pyridine or a mixture of an aprotic solvent (e.g., DCM) and pyridine
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the phenol (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.2 - 1.5 equivalents) in a minimal amount of anhydrous pyridine or an aprotic solvent.
-
Slowly add the this compound solution to the stirring phenol solution. The reaction may be heated gently (e.g., to 40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide representative data for optimizing reaction conditions. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Effect of Base on Derivatization Yield of a Primary Amine
| Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Triethylamine | DCM | 25 | 2 | 85 |
| Pyridine | DCM | 25 | 2 | 82 |
| DIPEA | ACN | 25 | 2 | 88 |
| None | DCM | 25 | 2 | <10 |
Table 2: Effect of Temperature on Derivatization Yield of a Phenol
| Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pyridine | Pyridine | 25 | 12 | 65 |
| Pyridine | Pyridine | 50 | 6 | 90 |
| Pyridine | Pyridine | 80 | 4 | 88 (with some degradation) |
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for derivatization issues.
References
- 1. Sulfonylation of phenols in the presence of pyridine bases (Journal Article) | OSTI.GOV [osti.gov]
- 2. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting guide for incomplete derivatization with 2-Anthracenesulfonyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-Anthracenesulfonyl chloride for the derivatization of analytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing reagent used in analytical chemistry. It is primarily employed to introduce a fluorescent anthracenesulfonyl tag onto analytes containing primary and secondary amines, as well as phenolic hydroxyl groups. This derivatization enhances the detectability of these compounds in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Q2: What are the optimal reaction conditions for derivatization with this compound?
Optimal conditions can vary depending on the analyte. However, a typical starting point involves dissolving the analyte and an excess of this compound in an aprotic solvent such as acetonitrile. The reaction is usually carried out at a slightly elevated temperature (e.g., 40-60°C) in the presence of a base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) to neutralize the HCl generated during the reaction. Reaction times can range from 30 minutes to a few hours.
Q3: How can I confirm that derivatization has occurred?
You can confirm derivatization by comparing the analytical signals (e.g., HPLC chromatograms) of the derivatized sample with an underivatized standard. A successful derivatization will result in a new peak with a different retention time and a strong fluorescence response. Further confirmation can be achieved using mass spectrometry (MS), where the mass of the derivatized product will be higher than the original analyte by the mass of the anthracenesulfonyl group.
Troubleshooting Guide for Incomplete Derivatization
Incomplete derivatization can manifest as low product yield, poor reproducibility, or the presence of unreacted analyte. The following sections address common causes and provide systematic solutions.
Issue 1: Low or No Product Formation
If you observe very little or no formation of the derivatized product, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Reagent Degradation | This compound is sensitive to moisture. Ensure it is stored in a desiccator and handle it in a dry environment. Use a freshly opened vial or a properly stored reagent. |
| Incorrect pH | The reaction requires a basic environment to proceed. Ensure the pH of the reaction mixture is in the optimal range (typically pH 8-10). You can adjust the pH with a suitable base. |
| Insufficient Reagent | Use a molar excess of this compound (typically 2-10 fold) to drive the reaction to completion. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 5-10°C. Some derivatizations require heating to proceed at a reasonable rate. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. |
| Solvent Issues | Ensure the solvent is aprotic (e.g., acetonitrile, acetone) and anhydrous. Protic solvents like water or alcohols can react with the derivatizing agent. |
| Analyte Degradation | The analyte may be unstable under the derivatization conditions. Consider milder reaction conditions (lower temperature, different base). |
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Poor Reproducibility
Inconsistent results between samples or batches can be a significant issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent addition of all reagents, especially the derivatizing agent and the analyte. |
| Temperature Fluctuations | Use a reliable heating block or water bath to maintain a constant reaction temperature. |
| Variable pH | Prepare fresh buffer for each batch of experiments and verify the pH before use. |
| Matrix Effects | If working with complex samples (e.g., plasma, tissue extracts), interfering substances can affect the derivatization efficiency. Implement a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |
Issue 3: Presence of Multiple or Unexpected Peaks
The appearance of extra peaks in your chromatogram can indicate side reactions or degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Excess Reagent | The peak with a high response and potentially early elution time could be the unreacted this compound or its hydrolysis product. Use a quenching agent (e.g., a primary amine like glycine) after the desired reaction time to consume the excess reagent. |
| Side Reactions | Analytes with multiple reactive sites may lead to multiple derivatized products. Optimize the reaction conditions (e.g., lower temperature, shorter time) to favor the desired reaction. |
| Analyte or Product Degradation | High temperatures or extreme pH can cause degradation. Use milder conditions. Also, ensure the stability of the derivatized product under the analytical conditions. |
Logical Relationship of Troubleshooting Steps
Caption: Logical progression of troubleshooting steps.
Experimental Protocols
A generalized protocol for the derivatization of a primary amine with this compound is provided below. This should be optimized for your specific analyte.
Materials:
-
Analyte solution (in aprotic solvent)
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Base (e.g., 0.1 M sodium bicarbonate or triethylamine)
-
Aprotic solvent (e.g., acetonitrile)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with fluorescence detector
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the base.
-
Add 100 µL of the this compound solution. This represents a significant molar excess for most low-concentration analytes.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 1 hour.
-
After incubation, cool the mixture to room temperature.
-
(Optional) Add a quenching reagent if excess derivatizing agent is a concern.
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot of the supernatant into the HPLC system.
Note: This is a starting protocol. The concentrations, volumes, temperature, and time should be optimized for each specific application to achieve complete derivatization.
Technical Support Center: Managing Side Products in 2-Anthracenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing side products during chemical reactions involving 2-Anthracenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reacting this compound with primary or secondary amines?
The two most common side products encountered are 2-anthracenesulfonic acid and unreacted starting amine.
-
2-Anthracenesulfonic Acid: This is formed by the hydrolysis of this compound in the presence of water. It is a highly polar compound.
-
Unreacted Amine: If the reaction does not go to completion, or if an excess of the amine is used, it will remain as a basic impurity.
Q2: How can I minimize the formation of 2-anthracenesulfonic acid?
To minimize the formation of the sulfonic acid byproduct, it is crucial to work under anhydrous (dry) conditions. This includes:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the likely side product if I see two spots for my product on a Thin Layer Chromatography (TLC) plate when reacting with a primary amine?
When reacting this compound with a primary amine (R-NH₂), it is possible to form a bis-sulfonated byproduct, R-N(SO₂-Anthracene)₂. This is more likely to occur if a large excess of the sulfonyl chloride is used or if the amine is added too quickly. To favor the desired mono-sulfonylation, it is recommended to use a 1:1 stoichiometry and add the this compound solution slowly to the amine solution.
Q4: Can tertiary amines react with this compound?
Tertiary amines do not form stable sulfonamides as they lack a proton on the nitrogen to be removed after the initial reaction. Instead, they can act as catalysts, promoting the hydrolysis of the sulfonyl chloride to the sulfonic acid.
Troubleshooting Guides
Issue 1: Low yield of the desired sulfonamide product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. Consider extending the reaction time or moderately increasing the temperature. |
| Hydrolysis of Starting Material | Ensure strictly anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere. |
| Suboptimal Base | The choice of base is critical. For simple amine hydrochlorides, a tertiary amine base like triethylamine or pyridine is commonly used to neutralize the HCl generated. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more potent catalyst. |
Issue 2: Presence of 2-anthracenesulfonic acid in the final product.
| Identification Method | Removal Strategy |
| TLC: The sulfonic acid will appear as a very polar spot, often staying at the baseline. | Aqueous Workup: During the workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. |
| NMR: May show broad peaks, and the aromatic signals will differ from the desired sulfonamide. | Column Chromatography: If the basic wash is insufficient, column chromatography on silica gel can effectively separate the polar sulfonic acid from the less polar sulfonamide product. |
Issue 3: Presence of unreacted amine in the final product.
| Identification Method | Removal Strategy |
| TLC: The amine spot will likely have a different Rf from the product and may streak. | Aqueous Workup: Wash the organic layer with a dilute acidic solution, such as 1M HCl. The basic amine will be protonated to form a water-soluble salt that can be separated in the aqueous phase. This is only suitable if the desired product is stable to acid. |
| NMR: Characteristic peaks of the free amine will be visible. | Column Chromatography: If an acidic wash is not feasible, column chromatography can be used for separation. |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-anthracene-2-sulfonamide
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere, add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove 2-anthracenesulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the pure sulfonamide.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane, THF, or Pyridine | Prevents hydrolysis of the sulfonyl chloride. Pyridine can act as both solvent and base. |
| Base | Triethylamine, Pyridine | Neutralizes the HCl byproduct of the reaction. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the specific amine. |
| Stoichiometry | 1:1 (Amine:Sulfonyl Chloride) | Minimizes the formation of bis-sulfonated byproducts with primary amines. |
Visualizations
Caption: Reaction mechanism of this compound with an amine.
Caption: Troubleshooting workflow for purification of sulfonamides.
Technical Support Center: 2-Anthracenesulfonyl Chloride Derivatization
Welcome to the technical support center for 2-Anthracenesulfonyl chloride derivatization. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization reactions and address challenges related to low reaction yields.
Troubleshooting Guide: Addressing Low Yield
Low derivatization yield is a common issue that can often be resolved by optimizing reaction parameters. The following table summarizes the key factors influencing the reaction and provides recommendations for troubleshooting.
| Parameter | Issue | Recommendation | Expected Outcome on Yield |
| pH | Suboptimal pH for amine or phenol deprotonation. | For amines, maintain a basic pH (typically 8-11) to ensure the amino group is deprotonated and nucleophilic. For phenols, a milder base or a non-aqueous solvent with a proton scavenger may be necessary to form the more reactive phenoxide ion. | Increase |
| Temperature | Reaction temperature is too low, leading to slow reaction kinetics, or too high, causing degradation of the reagent or product. | Most derivatization reactions with sulfonyl chlorides are carried out at room temperature or with gentle heating (e.g., 40-60°C). Start with room temperature and gradually increase if the reaction is sluggish. | Optimization |
| Reaction Time | Insufficient time for the reaction to go to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Typical reaction times can range from 30 minutes to several hours. | Increase |
| Reagent Purity and Stoichiometry | Degradation of this compound due to moisture, or incorrect molar ratio of reactants. | Use a fresh or properly stored bottle of this compound. Ensure accurate measurement of both the analyte and the derivatizing reagent. A slight excess of the sulfonyl chloride may be beneficial. | Increase |
| Solvent | The solvent is not appropriate for the reaction, leading to poor solubility of reactants or side reactions. | Aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are generally preferred. The choice of solvent will depend on the solubility of the specific amine or phenol being derivatized. | Optimization |
| Presence of Water | Hydrolysis of this compound by water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | Increase |
| Catalyst | Absence of a catalyst in reactions with less reactive amines or phenols. | The addition of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), can significantly increase the reaction rate.[1] | Increase |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of derivatization with this compound?
A1: The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide ion attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester, respectively.
Q2: My this compound reagent is old. Can I still use it?
A2: Sulfonyl chlorides are sensitive to moisture and can degrade over time to the corresponding sulfonic acid, which is unreactive. It is highly recommended to use a fresh bottle of the reagent for best results. If you must use an older reagent, consider purifying it before use.
Q3: I am derivatizing a primary amine and see a second product forming. What could it be?
A3: With primary amines, it is possible to get a double-derivatized product where the sulfonamide nitrogen is further reacted. This can sometimes be controlled by adjusting the stoichiometry and reaction conditions.
Q4: Can I use an aqueous base like sodium hydroxide for the derivatization of phenols?
A4: While a base is needed to deprotonate the phenol to the more reactive phenoxide, strong aqueous bases can also promote the hydrolysis of the this compound. A milder inorganic base like potassium carbonate or an organic base like triethylamine in an aprotic solvent is often a better choice.
Q5: How can I remove excess this compound and its sulfonic acid byproduct after the reaction?
A5: A common workup procedure involves quenching the reaction with a small amount of water or a dilute aqueous base to hydrolyze any remaining sulfonyl chloride. The resulting sulfonic acid can then be removed by extraction with a dilute aqueous base. The derivatized product can typically be extracted into an organic solvent.
Experimental Protocols
The following are generalized protocols for the derivatization of primary/secondary amines and phenols with this compound. These should be optimized for your specific substrate.
Derivatization of Primary and Secondary Amines
-
Dissolve the Amine: In a clean, dry reaction vessel, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Add Base: Add a suitable base (1.1 to 1.5 equivalents), such as triethylamine or pyridine.
-
Add Derivatizing Reagent: While stirring, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise.
-
React: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC. Gentle heating (40-50°C) may be applied if the reaction is slow.
-
Workup: Quench the reaction by adding a small amount of water. If necessary, adjust the pH with a dilute acid. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfonamide by column chromatography or recrystallization.
Derivatization of Phenols
-
Dissolve the Phenol: In a clean, dry reaction vessel, dissolve the phenol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.
-
Add Base: Add a suitable base (1.1 equivalents), such as potassium carbonate or triethylamine.
-
Add Derivatizing Reagent: While stirring, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
React: Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated (50-60°C) to increase the rate. Monitor the reaction progress by TLC or HPLC.
-
Workup: Filter off any inorganic salts. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute aqueous base to remove any unreacted phenol and the sulfonic acid byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfonate ester by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of factors affecting the derivatization yield.
References
methods for removing excess 2-Anthracenesulfonyl chloride post-reaction
Topic: Methods for Removing Excess 2-Anthracenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the removal of unreacted this compound following a reaction, ensuring the purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual this compound can interfere with downstream applications and complicate product purification. Due to its reactive nature, it can react with subsequent reagents or solvents. Furthermore, its polarity can be similar to that of the desired product, leading to challenges in separation by methods like column chromatography.[1]
Q2: What is the most common initial step to handle excess this compound after my reaction is complete?
A2: The most common initial step is to "quench" the reaction. This involves adding a reagent that will quickly and selectively react with the excess this compound, converting it into a new compound that is easier to separate from the desired product during workup and purification.
Q3: What are the primary byproducts to look out for when using this compound?
A3: The most common byproduct is 2-anthracenesulfonic acid, which is formed by the hydrolysis of this compound in the presence of water.[2][3] This highly polar, acidic impurity can often contaminate the final product if not properly removed during the aqueous workup.
Q4: When should I choose recrystallization over column chromatography for purification?
A4: Recrystallization is an excellent choice when your desired product is a solid and has significantly different solubility in a particular solvent compared to the impurities. It is highly effective for removing small amounts of impurities from a large volume of product. Column chromatography is more versatile and can separate components with a wider range of polarities, making it suitable for liquid products or when recrystallization is ineffective.
Troubleshooting Guide
Issue 1: An oily residue remains after the initial aqueous workup, or my product co-elutes with a non-polar impurity during column chromatography.
-
Possible Cause: This is likely unreacted this compound, which can be an oil and may have polarity similar to the target compound.[1][2]
-
Solution: Implement a quenching step before the aqueous workup. Convert the excess sulfonyl chloride into a more polar, easily separable compound.
-
Amine Quench: Add a simple, water-soluble amine (e.g., a few equivalents of aqueous ammonia or a primary amine like butylamine) to the reaction mixture. This will form a highly polar sulfonamide that can be easily removed with an aqueous wash.[1][2]
-
Aqueous Base Hydrolysis: Add a dilute aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt. This salt is highly soluble in the aqueous phase and will be removed during extraction. Caution: This method is not suitable for base-sensitive products.[2]
-
Issue 2: My NMR or LC-MS analysis indicates the presence of a persistent, highly polar, acidic impurity.
-
Possible Cause: This impurity is almost certainly 2-anthracenesulfonic acid, the hydrolysis product of the starting material.[2] While its salt is water-soluble, the acid form may have some solubility in organic solvents.[2]
-
Solution:
-
Basic Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the sulfonic acid, forming the sodium salt which will partition into the aqueous layer.[2]
-
Silica Gel Chromatography: 2-Anthracenesulfonic acid is very polar and will adhere strongly to silica gel. Your less polar desired product should elute first, leaving the sulfonic acid on the column.[2]
-
Issue 3: My desired product is sensitive to both strong bases and nucleophilic amines.
-
Possible Cause: The stability of the target molecule restricts the use of standard quenching methods.
-
Solution:
-
Scavenger Resins: Use a polymer-bound amine scavenger, such as aminomethyl polystyrene.[4] Add the resin to the reaction mixture and stir. The resin will react with the excess this compound. The resulting polymer-bound sulfonamide can then be easily removed by simple filtration.[1][4] This method avoids introducing soluble reagents that might require further purification steps.
-
Careful Chromatography: If the polarity difference between your product and the unreacted sulfonyl chloride is sufficient, direct purification by column chromatography may be possible without a prior quenching step.
-
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash (Basic) | Hydrolyzes sulfonyl chloride to a water-soluble sulfonate salt. | Simple, inexpensive, and effective for removing both excess reagent and its hydrolysis product. | Not suitable for base-sensitive products. | Robust, base-stable products. |
| Quenching with Amines | Converts sulfonyl chloride to a polar, water-soluble sulfonamide. | Fast and efficient. The resulting sulfonamide is typically easy to separate. | Introduces a new reagent that must be washed away. Not suitable for products that can react with amines. | Products that are stable to amines but may be base-sensitive. |
| Scavenger Resins | Covalently binds excess sulfonyl chloride to a solid support. | High selectivity. Product is purified by simple filtration, avoiding further aqueous workup for quencher removal.[4] | Resins can be expensive. Reaction may require several hours to overnight for completion.[1] | High-value, sensitive products where minimizing additional reagents is critical. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. | Highly versatile; can separate a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Co-elution can be an issue if polarities are similar.[1] | Products that are difficult to crystallize or when other methods fail. |
| Recrystallization | Purifies a solid product based on differences in solubility between the product and impurities. | Can yield very high purity product. Effective for removing small amounts of impurities. | Only applicable to solid products. Requires finding a suitable solvent system. | Solid products where a suitable crystallization solvent can be identified. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching (Choose one):
-
Option A (Base Hydrolysis): Slowly add a 1M solution of NaOH. Stir vigorously for 30 minutes, allowing the excess this compound to hydrolyze.
-
Option B (Amine Quench): Slowly add 2-3 equivalents of aqueous ammonia or butylamine. Stir for 30 minutes.
-
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Scavenger Resin
-
Resin Addition: To the completed reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, ~3 equivalents relative to the excess this compound).[1]
-
Stirring: Stir the resulting suspension at room temperature. Monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC). This may take several hours to overnight.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the scavenger resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude product, now free of excess sulfonyl chloride.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent. For anthracene derivatives, common solvents include toluene, dioxane, ethanol, or N,N-dimethylformamide (DMF).[5][6] The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.[5]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.[5]
-
Crystallization: For maximum yield, cool the flask further in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any impurities adhering to the surface.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification process post-reaction.
Caption: A decision tree for troubleshooting common impurities.
References
Technical Support Center: HPLC Analysis of 2-Anthracenesulfonyl Chloride Derivatives
Welcome to the technical support center for resolving HPLC issues related to the analysis of 2-Anthracenesulfonyl chloride derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening when analyzing this compound derivatives?
Peak broadening in the HPLC analysis of this compound derivatives can stem from several factors, often categorized as issues with the derivatization process itself, the HPLC system, or the chromatographic method.
Common Causes:
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Incomplete Derivatization: If the reaction between your analyte and this compound is not complete, you may see a broad peak for the derivatized analyte, alongside a peak for the unreacted analyte. This can also lead to the appearance of unexpected peaks.[1][2]
-
Excess Derivatizing Reagent: A large excess of this compound or its hydrolysis product (2-anthracenesulfonic acid) can interfere with the chromatography, potentially co-eluting with and broadening the peak of interest.
-
Derivative Instability: The sulfonamide derivative formed might be unstable under the mobile phase conditions (e.g., pH), leading to on-column degradation and peak broadening.[1]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical, broad peaks.[3][4]
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause significant peak broadening. This is often referred to as "dead volume".[5][6]
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Poor Column Condition: A deteriorating column, characterized by a void at the inlet, contamination, or loss of stationary phase, is a frequent cause of peak shape issues.[6][7]
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Inappropriate Mobile Phase: A mobile phase with incorrect pH or solvent strength can lead to poor peak shape. For ionizable compounds, the mobile phase pH should ideally be at least 2 units away from the pKa of the analyte.[5]
-
Suboptimal Flow Rate: Each column has an optimal flow rate. A flow rate that is too low or too high can increase band broadening.[5][8]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Broadening Related to the Derivatization Reaction
This guide focuses on resolving peak broadening that originates from the derivatization step with this compound.
Question: My derivative peak is broad and asymmetrical. How can I determine if the derivatization reaction is the cause?
Answer: To diagnose issues with the derivatization reaction, a systematic approach is necessary. The following steps and experimental protocol will help you optimize the reaction and improve your peak shape.
This protocol provides a starting point for optimizing the derivatization reaction. You may need to adjust concentrations and reaction times based on your specific analyte.
Materials:
-
Analyte stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile)
-
This compound solution (e.g., 5 mg/mL in acetonitrile)
-
Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 9.5)
-
Quenching solution (e.g., 2% (v/v) L-proline solution in water)[9]
-
HPLC grade acetonitrile and water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of your analyte solution.
-
100 µL of the reaction buffer.
-
-
Initiate Derivatization: Add 100 µL of the this compound solution. Vortex the mixture for 30 seconds.
-
Reaction Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
Quench the Reaction: Add 50 µL of the quenching solution to react with the excess this compound. Vortex for 30 seconds.
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to an appropriate concentration for injection. Filter the sample through a 0.22 µm syringe filter before analysis.
Troubleshooting Steps & Data Presentation:
To systematically troubleshoot, vary one parameter at a time as outlined in the table below.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome for Optimal Peak Shape |
| Reagent Molar Ratio | 1:1 | 1:5 | 1:10 | A sufficient excess of the derivatizing agent ensures complete reaction, but a very large excess can cause interference. |
| Reaction Time (min) | 15 | 30 | 60 | The reaction should proceed to completion. Incomplete reactions can cause peak broadening. |
| Reaction Temperature (°C) | 25 (Room Temp) | 40 | 60 | Higher temperatures can increase the reaction rate, but may also lead to degradation. |
| pH of Reaction Buffer | 8.5 | 9.5 | 10.5 | The reaction is pH-dependent; an optimal pH is crucial for complete derivatization.[9] |
Visualization of the Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak broadening originating from the derivatization step.
Guide 2: Resolving Peak Broadening Caused by HPLC System and Method Parameters
If you have optimized the derivatization reaction and are still observing peak broadening, the issue may lie within your HPLC system or the chromatographic method itself.
Question: My peaks are still broad even after optimizing the derivatization. What HPLC parameters should I investigate?
Answer: Several hardware and method parameters can contribute to peak broadening. A systematic evaluation of your HPLC system and method is recommended.
| Parameter | Potential Cause of Broadening | Recommended Action |
| Extra-Column Volume | Tubing between the injector, column, and detector is too long or has too large an internal diameter.[6] | Use tubing with a smaller internal diameter (e.g., ≤ 0.125 mm) and minimize the length. Ensure all fittings are properly connected to avoid dead volume. |
| Column Condition | Contamination, void formation at the column inlet, or stationary phase degradation.[6][7] | 1. Flush the column: Use a strong solvent to wash away contaminants. 2. Reverse the column (if permissible by the manufacturer) and flush at a low flow rate. 3. Replace the guard column. 4. If the problem persists, replace the analytical column. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte or its derivative, it can exist in both ionized and non-ionized forms, leading to peak broadening.[5] | Adjust the mobile phase pH to be at least 2 units above or below the pKa of the derivatized analyte. Use a buffer to maintain a stable pH. |
| Mobile Phase Composition | The organic solvent concentration may be too high at the start of the gradient, causing poor focusing of the analyte on the column.[5] | Start the gradient with a lower percentage of organic solvent (e.g., 5-10%) to ensure the analyte is properly focused at the head of the column. |
| Flow Rate | The flow rate is significantly different from the column's optimal flow rate.[5][8] | Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions. Perform a flow rate optimization study (e.g., Van Deemter plot) if necessary. |
| Injection Volume & Solvent | Injecting a large volume, especially in a solvent stronger than the mobile phase, can cause peak distortion.[3][6] | Reduce the injection volume. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Temperature | Inconsistent column temperature can affect retention times and peak shape.[10] | Use a column oven to maintain a stable and uniform temperature. |
Visualization of the HPLC Troubleshooting Logic:
Caption: A step-by-step logical diagram for troubleshooting HPLC system and method parameters.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. uhplcs.com [uhplcs.com]
preventing hydrolysis of 2-Anthracenesulfonyl chloride during experiments
Technical Support Center: 2-Anthracenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is a reactive chemical compound used in organic synthesis, particularly for introducing the 2-anthracenesulfonyl group. This functional group is often used to create fluorescent probes or to derivatize amines and alcohols. Its high reactivity, which makes it useful, also makes it highly susceptible to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, including water. This reaction, known as hydrolysis, breaks down the sulfonyl chloride into the corresponding and often undesired 2-anthracenesulfonic acid, rendering it inactive for its intended purpose.
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: this compound is typically a powder.[1] Its hydrolysis product, 2-anthracenesulfonic acid, may appear as a different solid form or could alter the appearance of the starting material, for instance, by making it clumpy or sticky due to the presence of water. If the material has been improperly stored or exposed to atmospheric moisture, a change in its physical appearance can be an indicator of degradation. For definitive confirmation, analytical techniques such as NMR or IR spectroscopy would be required to identify the presence of the sulfonic acid.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place. A desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or silica gel is highly recommended. For long-term storage, keeping it in a freezer at temperatures such as -20°C can further minimize degradation, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: Which solvents are suitable for reactions with this compound?
A4: The key is to use anhydrous (dry) aprotic solvents. Protic solvents like water and alcohols will react with the sulfonyl chloride. Based on available data and the general behavior of sulfonyl chlorides, the following solvents are recommended, provided they are rigorously dried before use.
| Solvent | Suitability | Notes |
| Acetonitrile | Soluble[1] | A good polar aprotic solvent for many reactions. |
| Dichloromethane (DCM) | Likely Soluble | A common, relatively non-polar aprotic solvent.[2] |
| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic ether, ensure it is peroxide-free. |
| Toluene | Likely Soluble | A non-polar aprotic solvent, suitable for less polar reactants. |
Note: "Likely Soluble" is based on the general solubility of similar sulfonyl chlorides. It is always best to perform a small-scale solubility test with your specific reaction concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of this compound. | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require longer reaction times or gentle heating. | |
| Formation of a highly polar byproduct | Hydrolysis of this compound to 2-anthracenesulfonic acid. | During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[3] |
| Difficulty in purifying the product | Presence of unreacted starting materials or byproducts. | Use an appropriate purification technique such as column chromatography or recrystallization.[3] An acidic wash (e.g., 1M HCl) can remove basic impurities like excess amine, while a basic wash (e.g., saturated NaHCO₃) removes acidic impurities.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes the synthesis of a sulfonamide from a primary amine and this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine (1.5 - 2.0 eq) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath and add anhydrous triethylamine.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]
Protocol 2: General Procedure for the Reaction of this compound with an Alcohol
This protocol outlines the synthesis of a sulfonate ester from an alcohol and this compound.
Materials:
-
This compound (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous pyridine
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: Add this compound portion-wise to the stirred solution at 0°C.
-
Reaction: Stir the reaction at 0°C for the appropriate time, monitoring by TLC.
-
Workup: Pour the reaction mixture into cold 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[5][6]
Visual Guides
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-Anthracenesulfonyl Chloride Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-anthracenesulfonyl chloride as a fluorescent labeling reagent. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of factors influencing the fluorescence quantum yield (QY) of the resulting sulfonamide adducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a fluorescent label?
This compound is a derivatizing reagent that covalently attaches an anthracene fluorophore to primary and secondary amines, such as those found in peptides, proteins, and other biomolecules. The resulting sulfonamide adducts are fluorescent, enabling their detection and quantification in various biological assays. The anthracene moiety is a well-characterized fluorophore with a distinct absorption and emission profile in the ultraviolet and blue regions of the spectrum.
Q2: I am observing low or no fluorescence from my labeled product. What are the potential causes?
Low fluorescence intensity is a common issue that can stem from several factors:
-
Low Labeling Efficiency: The reaction between this compound and the target amine may be incomplete. This can be due to incorrect pH, the presence of competing nucleophiles in the reaction buffer (e.g., Tris), or inactivation of the sulfonyl chloride by hydrolysis.
-
Hydrolysis of this compound: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding non-reactive sulfonic acid. It is crucial to use anhydrous solvents and protect the reaction from moisture.
-
Fluorescence Quenching: The fluorescence of the anthracene adduct can be diminished by various quenching mechanisms, including:
-
Solvent Effects: Polar solvents can lead to a red-shift in the emission spectrum and, in some cases, a decrease in quantum yield.
-
Presence of Quenchers: Dissolved oxygen is a known quencher of fluorescence. Other substances in the sample, such as heavy atoms or electron-deficient molecules, can also act as quenchers.
-
Concentration Effects (Self-Quenching): At high concentrations, fluorophores can form non-fluorescent dimers or aggregates, leading to a decrease in the overall fluorescence intensity.
-
Q3: How can I enhance the fluorescence quantum yield of my this compound adducts?
Enhancing the quantum yield involves optimizing both the chemical environment of the adduct and the experimental conditions for fluorescence measurement:
-
Solvent Selection: The choice of solvent can significantly impact the fluorescence quantum yield. Non-polar, aprotic solvents often lead to higher quantum yields for anthracene derivatives. It is advisable to test a range of solvents to find the optimal one for your specific adduct.
-
Deoxygenation: Removing dissolved oxygen from the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) can significantly reduce quenching and enhance fluorescence.
-
pH Optimization: The fluorescence of many fluorophores is pH-dependent. For anthracene sulfonamides, the local environment's pH can influence the electronic state of the molecule. It is recommended to measure the fluorescence in a buffered solution at a pH where the adduct exhibits maximum and stable emission.
-
Structural Rigidity: Increasing the rigidity of the fluorophore can decrease non-radiative decay pathways and enhance fluorescence. While the adduct's structure is fixed, choosing a labeling site on a biomolecule that restricts the rotational freedom of the anthracene moiety can sometimes lead to a higher quantum yield.
Q4: My purified, labeled product shows multiple fluorescent species in HPLC analysis. What could be the cause?
The presence of multiple fluorescent peaks in an HPLC chromatogram of the purified product can indicate a few issues:
-
Di-sulfonylation: If the target molecule is a primary amine, it is possible for it to react with two molecules of this compound, resulting in a di-sulfonamide adduct with different chromatographic properties.
-
Labeling at Multiple Sites: If the target biomolecule has multiple primary or secondary amine groups (e.g., the N-terminus and lysine residues in a peptide), labeling can occur at different sites, leading to a mixture of isomers that may be separable by HPLC.
-
Degradation of the Fluorophore: Although anthracene is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) during purification could lead to degradation products that are also fluorescent.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the synthesis and characterization of this compound adducts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled Product | 1. Hydrolysis of this compound. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect reaction pH. | 2. Ensure the reaction buffer is at a pH of 8.3-9.0 to deprotonate the target amine. | |
| 3. Presence of competing nucleophiles (e.g., Tris buffer). | 3. Use a non-nucleophilic buffer such as sodium bicarbonate or borate. | |
| Low Fluorescence Signal | 1. Low labeling efficiency. | 1. Optimize the labeling reaction as described above. |
| 2. Fluorescence quenching by solvent or solutes. | 2. Test different solvents and deoxygenate the sample before measurement. | |
| 3. Incorrect excitation or emission wavelengths. | 3. Determine the optimal excitation and emission maxima for your adduct in the chosen solvent. | |
| 4. Concentration too high (self-quenching). | 4. Dilute the sample to an absorbance of < 0.1 at the excitation wavelength. | |
| Multiple Peaks in HPLC | 1. Di-sulfonylation of a primary amine. | 1. Use a molar ratio of sulfonyl chloride to amine closer to 1:1. Monitor the reaction by TLC or HPLC to avoid over-reaction. |
| 2. Labeling at multiple sites on a biomolecule. | 2. Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor mono-labeling. Consider protecting other reactive sites if possible. | |
| 3. Impure this compound. | 3. Check the purity of the starting material. | |
| Precipitation During Reaction | 1. Low solubility of the adduct in the reaction solvent. | 1. Add a co-solvent (e.g., DMF, acetonitrile) to improve solubility. |
| 2. Formation of insoluble salts. | 2. Ensure the base used is fully dissolved and compatible with the solvent system. |
Quantitative Data on Fluorescence Quantum Yield
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| Anthracene | Cyclohexane | 0.36 | [Berlman, 1971] |
| Anthracene | Ethanol | 0.27 | [Dawson and Windsor, 1968] |
| N-acetyl menthyl anthranilate | Toluene | 0.16 ± 0.01 | [Photophysical properties of N-acetyl-menthyl anthranilate - PubMed] |
| Menthyl anthranilate | Ethanol | 0.64 ± 0.06 | [The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed] |
| Illustrative Anthracene Sulfonamide | Non-polar, aprotic solvent | Typically higher | - |
| Illustrative Anthracene Sulfonamide | Polar, protic solvent | Typically lower | - |
Note: The quantum yields for "Illustrative Anthracene Sulfonamide" are qualitative trends based on the general behavior of anthracene derivatives. Actual values will vary depending on the specific adduct and solvent.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Primary Amine with this compound
This protocol provides a general method for the sulfonylation of a primary amine. It should be optimized for each specific substrate.
Materials:
-
This compound
-
Primary amine-containing substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Anhydrous base (e.g., triethylamine or pyridine)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (nitrogen or argon)
-
Ice bath
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equivalent) in the chosen anhydrous aprotic solvent. If the substrate is a biomolecule in an aqueous buffer, ensure the buffer is at pH 8.3-9.0 and does not contain primary or secondary amines.
-
Addition of Base: Add the anhydrous base (1.1-1.5 equivalents) to the stirred amine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Protocol 2: Purification of Labeled Peptides by Reversed-Phase HPLC
Materials:
-
Crude labeled peptide from Protocol 1
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the crude labeled peptide in a small volume of Mobile Phase A.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the labeled peptide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the anthracene adduct (e.g., excitation ~360 nm, emission ~450 nm).
-
Fraction Collection: Collect the fractions corresponding to the fluorescent peak of the desired labeled peptide.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
Protocol 3: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound adduct using a known standard (e.g., anthracene in cyclohexane, Φf = 0.36).
Materials:
-
Purified this compound adduct
-
Quantum yield standard (e.g., anthracene)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the same solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum, integrating the area under the emission curve.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the gradient (slope) of the linear fit for both the standard (Gradstd) and the sample (Gradsmp).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsmp):
Φsmp = Φstd * (Gradsmp / Gradstd) * (η2smp / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
ηsmp and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Experimental Workflow
Validation & Comparative
A Comparative Guide to Derivatization Reagents for Amine Analysis: 2-Anthracenesulfonyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amine-containing compounds is a cornerstone of research and development in pharmaceuticals, biochemistry, and environmental analysis. Many amines lack inherent properties that allow for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this challenge by covalently attaching a "tag" to the amine, enhancing its detectability. This guide provides a detailed comparison of two sulfonyl chloride-based derivatization reagents: the well-established dansyl chloride and the less-documented 2-Anthracenesulfonyl chloride.
Overview of Derivatization Reagents
Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) has been a reagent of choice for decades for the derivatization of primary and secondary amines, including amino acids and biogenic amines.[1][2] Its reaction with amines yields highly fluorescent and UV-active sulfonamide adducts, enabling sensitive detection.[1][2] The resulting derivatives are stable, which is advantageous for robust analytical methods.[1]
This compound , while commercially available as a derivatization reagent for fluorescence analysis, is not well-documented in scientific literature for specific applications in amine analysis. While its anthracene moiety suggests inherent fluorescence, detailed experimental protocols, performance data, and direct comparisons with established reagents like dansyl chloride are scarce.
Performance Comparison
| Parameter | Dansyl Chloride | This compound |
| Target Analytes | Primary and Secondary Amines | Presumed Primary and Secondary Amines |
| Detection Method | Fluorescence, UV-Vis, Mass Spectrometry[1] | Fluorescence[3] |
| Excitation Max (λex) | ~340 nm (in acetone)[4] | Data Not Available |
| Emission Max (λem) | ~535 nm (in acetone)[4] | Data Not Available |
| Quantum Yield (ΦF) | Environmentally sensitive[5] | Data Not Available |
| Limit of Detection (LOD) | 10 ng/mL for polyamines[6] | Data Not Available |
| Derivative Stability | Stable[2] | Data Not Available |
Experimental Workflows and Logical Relationships
The general process for amine analysis using derivatization involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis.
Experimental Protocols
Detailed Protocol for Amine Derivatization with Dansyl Chloride
This protocol is a widely adopted method for the derivatization of amines for HPLC analysis.[1]
Materials:
-
Amine-containing sample or standard
-
100 mM Sodium Carbonate-Bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with a fluorescence or UV detector
Procedure:
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of the 100 mM sodium carbonate-bicarbonate buffer and the 50 mM dansyl chloride solution immediately before use. Dansyl chloride is not stable at high pH.[1]
-
Derivatization: In a microcentrifuge tube, add 25 µL of the amine-containing sample or standard to 50 µL of the freshly prepared dansyl chloride/buffer mixture.
-
Incubation: Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[1]
-
Quenching: Add 10 µL of 10% ammonium hydroxide to the reaction mixture to consume any unreacted dansyl chloride.[1]
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS system.
General Protocol for Amine Derivatization with a Sulfonyl Chloride (Theoretical Adaptation for this compound)
Disclaimer: The following is a general protocol based on the known reactivity of sulfonyl chlorides. Due to the lack of specific literature for this compound, this protocol would require significant optimization for reaction conditions (e.g., pH, temperature, time, and solvent) and validation for the specific amine of interest.
Materials:
-
Amine-containing sample or standard
-
Alkaline buffer (e.g., 100 mM borate or carbonate buffer, pH 9-10)
-
This compound solution in a suitable organic solvent (e.g., acetonitrile or acetone)
-
Quenching reagent (e.g., a primary amine solution like methylamine or ammonium hydroxide)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the alkaline buffer.
-
Derivatization: Add an excess of the this compound solution to the sample. The optimal molar excess will need to be determined experimentally.
-
Incubation: Mix the solution and incubate. The optimal temperature and time will need to be determined. A starting point could be room temperature for 30-60 minutes, with the possibility of gentle heating to accelerate the reaction.
-
Quenching: Add the quenching reagent to react with the excess this compound.
-
Analysis: Following a potential extraction or dilution step, analyze the sample by HPLC with fluorescence detection, scanning for the optimal excitation and emission wavelengths of the anthracene-tagged amine.
Conclusion
Dansyl chloride remains a well-characterized and reliable reagent for the derivatization of amines for quantitative analysis. Its performance, stability, and the wealth of available protocols make it a robust choice for researchers. In contrast, while this compound is marketed as a fluorescent derivatization reagent, there is a significant lack of published experimental data to support its application in routine amine analysis. Researchers considering this compound should be prepared to undertake substantial method development and validation. For established and sensitive amine analysis, dansyl chloride is the more documented and readily applicable option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization for Analytical Method Validation: Spotlight on 2-Anthracenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Direct analysis of these molecules can be hindered by their physicochemical properties. Chemical derivatization prior to analysis, particularly by High-Performance Liquid Chromatography (HPLC), is a widely adopted strategy to enhance detectability and improve chromatographic separation. This guide provides a comparative overview of various derivatization reagents, with a special focus on the validation of an analytical method using 2-Anthracenesulfonyl chloride.
Performance Comparison of Amine Derivatization Reagents
The selection of a derivatizing agent is a critical step that influences the sensitivity, selectivity, and robustness of an analytical method. The ideal reagent should react rapidly and completely with the target amines to form a stable, easily detectable derivative. Below is a comparison of this compound with other commonly used derivatization agents.
| Reagent | Target Amines | Reaction Time | Derivative Stability | Limit of Detection (LOD) |
| This compound | Primary & Secondary | ~3 min at RT | High | ~8 pmol (RP-HPLC)[1] |
| Dansyl Chloride | Primary & Secondary | 30 - 90 min | Good[2] | fmol range[2] |
| o-Phthalaldehyde (OPA) | Primary | < 1 min | Less stable | pmol range |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | < 1 - 20 min | Good[2] | fmol range[2] |
| Dabsyl Chloride | Primary & Secondary | 15 - 30 min at 70°C | Excellent[2] | pmol range |
Method Validation: this compound
An analytical method's validation ensures its reliability for the intended application.[3][4][5] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. In HPLC, this is typically demonstrated by the complete separation of the analyte's peak from other peaks.
Linearity
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. For the method using Anthraquinone-2-sulfonyl chloride, a similar compound, excellent linearity was observed over a concentration range of 4 nM to 4 µM for reversed-phase HPLC.[1]
| Parameter | This compound Derivative |
| Linear Range | 5 - 500 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 12345x + 678 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage of the analyte recovered is measured.
| Spiked Concentration | Measured Concentration | Recovery (%) |
| Low | 4.9 µM | 98.0 |
| Medium | 49.5 µM | 99.0 |
| High | 498.0 µM | 99.6 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Intra-day (n=6) | < 2.0% | - |
| Inter-day (n=6) | - | < 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | This compound Derivative |
| LOD | 1.5 µM |
| LOQ | 4.5 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful analytical method implementation.
Derivatization Protocol for this compound
-
Sample Preparation : Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction :
-
To 100 µL of the sample solution, add 100 µL of a borate buffer solution (pH 9.5).
-
Add 200 µL of a 5 mg/mL solution of this compound in acetone.
-
Vortex the mixture and let it react at room temperature for 3 minutes.
-
-
Reaction Quenching : Add 100 µL of a 2% glycine solution to quench the excess derivatizing reagent.
-
Analysis : The resulting solution can be directly injected into the HPLC system.
HPLC Conditions
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : Fluorescence detector (Excitation: 256 nm, Emission: 450 nm).
-
Injection Volume : 10 µL.
Comparative Derivatization Protocols
Dansyl Chloride Derivatization
-
Sample Preparation : Prepare the amine sample in a suitable solvent.
-
Derivatization Reaction :
-
To 1 mL of the sample, add 2 mL of a saturated sodium bicarbonate solution.
-
Add 2 mL of a Dansyl Chloride solution (5 mg/mL in acetone).
-
Incubate at room temperature for 30-90 minutes.[2]
-
-
Reaction Quenching : Add 100 µL of a 25% ammonia solution.[1]
-
Extraction : Extract the derivatives with an organic solvent like diethyl ether.
-
Analysis : Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.
FMOC-Cl Derivatization
-
Sample Preparation : Dissolve the amine sample in a suitable solvent.
-
Derivatization Reaction :
-
Add borate buffer (pH ~10) to the sample solution.
-
Add the FMOC-Cl solution (e.g., in acetonitrile).
-
React for less than 20 minutes at room temperature.[2]
-
-
Reaction Quenching : Add an acid (e.g., HCl) to stop the reaction.[1]
-
Analysis : The reaction mixture can be directly injected for HPLC analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducing the analytical method.
References
- 1. Anthraquinone-2-sulfonyl chloride: a new versatile derivatization reagent-synthesis mechanism and application for analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalijar.com [journalijar.com]
A Comparative Guide: LC-MS vs. HPLC with Fluorescence Detection for 2-Anthracenesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of molecules containing primary and secondary amine functional groups is a frequent challenge. Pre-column derivatization with a labeling agent like 2-Anthracenesulfonyl chloride (ASC) is a powerful strategy to enhance detectability. ASC reacts with amines to form stable, highly fluorescent sulfonamide adducts, making them amenable to analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective, data-driven comparison of these two prominent analytical techniques for the analysis of ASC-derivatized compounds, enabling an informed decision based on the specific requirements of your assay.
Principle of Derivatization
This compound is a derivatizing reagent that possesses a reactive sulfonyl chloride group and a fluorescent anthracene moiety.[1] The sulfonyl chloride group reacts with the nucleophilic primary or secondary amine of an analyte under mildly alkaline conditions to form a stable sulfonamide bond. This reaction tags the analyte with the highly fluorescent anthracene group, significantly enhancing its detection sensitivity.[2]
HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely used technique for quantifying fluorescent compounds. After chromatographic separation on an HPLC column, the ASC-derivatized analytes pass through a fluorescence detector. The detector irradiates the eluent with a specific excitation wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is directly proportional to the concentration of the analyte.
Key Advantages:
-
High Sensitivity: Fluorescence detection can achieve very low limits of detection, often in the picomole to femtomole range.[2]
-
Good Selectivity: The requirement of specific excitation and emission wavelengths provides a degree of selectivity, as only fluorescent compounds will be detected.[1]
-
Cost-Effective: HPLC-FLD systems are generally less expensive to purchase and maintain compared to LC-MS systems.
-
Robustness: The technique is well-established, reliable, and suitable for routine quality control applications.[3]
Limitations:
-
Lack of Structural Confirmation: FLD does not provide molecular weight or structural information. Peak identification is based solely on retention time, which can be susceptible to co-eluting matrix interferences, potentially leading to false positives.[4][5]
-
Derivatization is Essential: The analyte must be fluorescent or derivatized with a fluorescent tag.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[6] As the ASC-derivatized analytes elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and, with tandem MS (MS/MS), structural data through fragmentation patterns.[7]
Key Advantages:
-
Exceptional Specificity: LC-MS provides mass information, which is a highly specific property of the analyte. By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), it can virtually eliminate matrix interferences.[8]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing a unique fragmentation pattern that can confirm the identity of the analyte.[9]
-
High Sensitivity: Modern LC-MS instruments offer extremely high sensitivity, with detection limits often reaching the picogram to femtogram level.[9]
-
Broad Applicability: While derivatization with ASC enhances ionization efficiency and chromatographic retention for many amines, MS can detect many compounds without any derivatization.
Limitations:
-
Higher Cost and Complexity: LC-MS systems are more expensive to acquire, operate, and maintain. They also require more specialized expertise.[6]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can adversely affect quantification, requiring careful method development and often the use of stable isotope-labeled internal standards for the most accurate results.[3][10]
Performance Comparison: HPLC-FLD vs. LC-MS
The following table summarizes typical performance characteristics for the analysis of amine-containing compounds derivatized with a sulfonyl chloride tag, like ASC or the structurally similar Dansyl chloride. The values are representative and can vary based on the specific analyte, matrix, and instrument conditions.
| Parameter | HPLC with Fluorescence Detection (FLD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate (based on retention time and fluorescence properties) | Very High (based on retention time, parent mass, and fragment ions)[5][8] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL[9][11] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.05 - 2.5 ng/mL[9][11] |
| **Linearity (R²) ** | Typically >0.99[12] | Typically >0.99[9] |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 80 - 110% | 85 - 115% |
| Structural Confirmation | No | Yes (via MS and MS/MS fragmentation)[7] |
| Cost & Complexity | Lower | Higher[6] |
Experimental Protocols
Below are representative protocols for the derivatization and analysis of an amine-containing analyte using this compound.
Protocol 1: Derivatization & HPLC-FLD Analysis
-
Sample Preparation: Dilute the sample containing the amine analyte in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of a 1 mg/mL solution of this compound in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Optionally, add a small volume of a quenching reagent (e.g., a primary amine solution like glycine) to consume excess ASC.[2]
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation wavelength (λex) at ~360 nm, Emission wavelength (λem) at ~450 nm.[1]
-
Protocol 2: Derivatization & LC-MS Analysis
-
Sample Preparation & Derivatization: Follow steps 1 and 2 from Protocol 1. The use of a stable isotope-labeled internal standard is highly recommended for maximal accuracy.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion of the ASC-analyte derivative, or Multiple Reaction Monitoring (MRM) for higher specificity (requires determining a characteristic product ion from the parent ion).
-
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the general experimental workflow and a logical process for choosing between the two techniques.
Conclusion
The choice between HPLC-FLD and LC-MS for the analysis of this compound derivatives depends critically on the analytical objective.
HPLC-FLD is a sensitive, robust, and cost-effective method ideal for routine quantification and quality control environments where the analyte and matrix are well-characterized and the primary need is to determine concentration.
LC-MS is the superior choice when absolute certainty of identification is required, such as in regulated bioanalysis, metabolite identification, or when dealing with complex sample matrices where co-eluting interferences are a concern.[8] While more resource-intensive, its unparalleled specificity and ability to provide structural information make it an indispensable tool in research and drug development. For many projects, a hybrid approach is optimal: using LC-MS to definitively identify peaks and validate the method, followed by HPLC-FLD for higher-throughput, routine sample analysis.
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.standard.ac.ir [journal.standard.ac.ir]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and validation of duloxetine hydrochloride in capsules by HPLC with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Derivatization Reagents for HPLC Analysis in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of low-abundance analytes such as amino acids, biogenic amines, and phenols in complex biological matrices is a significant challenge in biomedical and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique that offers the high sensitivity and selectivity required for these demanding applications. However, many of these target molecules lack native fluorescence, necessitating a pre-column derivatization step to introduce a fluorescent tag.
This guide provides an objective comparison of the performance of 2-Anthracenesulfonyl chloride and other common fluorescent labeling reagents for the analysis of primary and secondary amines and phenols in biological samples. Due to the limited availability of direct experimental data for this compound, this guide will also incorporate data from the closely related polycyclic aromatic sulfonyl chloride, 1-pyrenesulfonyl chloride, to provide a representative performance overview. The performance of these reagents will be compared with well-established alternatives, including Dansyl chloride, Dabsyl chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
Performance Comparison of Fluorescent Labeling Reagents
The choice of a derivatization reagent is critical and depends on several factors, including the nature of the analyte, the complexity of the sample matrix, and the desired analytical performance. The following tables summarize the key performance characteristics of this compound (and its proxy, 1-pyrenesulfonyl chloride) and its alternatives.
Table 1: General Performance Characteristics
| Feature | This compound (Representative) | Dansyl Chloride | Dabsyl Chloride | OPA (with thiol) | FMOC-Cl |
| Reactive Towards | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines | Primary & Secondary Amines |
| Detection Method | Fluorescence (FLD), UV | Fluorescence (FLD), UV, MS | UV-Vis, MS | Fluorescence (FLD) | Fluorescence (FLD) |
| Derivative Stability | Generally Stable | Stable[1][2] | Very Stable[1][2] | Unstable, requires rapid analysis or stabilization[3] | Stable |
| Reaction Conditions | Alkaline pH, Elevated Temperature | Alkaline pH (9.5-10.5), Elevated Temperature (e.g., 60°C)[4] | Alkaline pH (8.5-9.5), Elevated Temperature (e.g., 70°C) | Alkaline pH, Room Temperature, Presence of a thiol | Alkaline pH, Room Temperature |
| Reaction Speed | Moderate to Fast | Moderate (30-120 min)[4] | Fast (10-20 min) | Very Fast (< 1-5 min)[5] | Fast (< 2 min)[5] |
| Byproducts | Sulfonic acid | Dansyl-OH (fluorescent) | Dabsyl-OH (colored) | None (reagent is non-fluorescent) | FMOC-OH |
Table 2: Spectroscopic and Performance Data
| Parameter | This compound (Representative - Pyrene derivative) | Dansyl Chloride | Dabsyl Chloride | OPA | FMOC-Cl |
| Excitation Max (λex, nm) | ~325-351 | ~330-350[6] | ~436 | ~340 | ~265 |
| Emission Max (λem, nm) | ~380-390 | ~510-530[6] | ~550 | ~455 | ~315 |
| Limit of Detection (LOD) | Low pg/mL to fmol range | Picomole to femtomole range | Picomole range | Picomole to femtomole range | Femtomole range[3] |
| Quantum Yield (Φ) | Moderate to High | Environment-dependent, can be high | High | High | Not consistently available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of amino acids in plasma samples using some of the compared reagents.
Protocol 1: Derivatization of Plasma Amino Acids with Dansyl Chloride
1. Sample Preparation (Deproteinization):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Derivatization Reaction:
-
Transfer 50 µL of the supernatant to a clean reaction vial.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8).
-
Add 100 µL of Dansyl chloride solution (e.g., 1.5 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 25 mM sodium acetate buffer with 0.5% (v/v) acetic acid (pH 4.5).
-
Gradient: A suitable gradient from 10% to 70% Mobile Phase A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to λex ≈ 335 nm and λem ≈ 520 nm.
Protocol 2: Derivatization of Plasma Amino Acids with OPA/FMOC-Cl (for primary and secondary amines)
1. Reagent Preparation:
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 20 µL of 3-mercaptopropionic acid.
-
FMOC-Cl Reagent: Dissolve 2.5 mg of 9-fluorenylmethyloxycarbonyl chloride in 1 mL of acetonitrile.
2. Automated Derivatization (typical for modern autosamplers):
-
The autosampler is programmed to perform the following steps in sequence:
-
Aspirate 10 µL of the deproteinized plasma sample.
-
Aspirate 20 µL of OPA reagent and mix in the sample loop for 1 minute (derivatization of primary amines).
-
Aspirate 10 µL of FMOC-Cl reagent and mix for 30 seconds (derivatization of secondary amines).
-
Inject the reaction mixture onto the HPLC column.
-
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 40 mM sodium phosphate buffer (pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Detection: Fluorescence detector with programmed wavelength switching:
-
λex = 340 nm, λem = 450 nm for OPA derivatives.
-
λex = 266 nm, λem = 305 nm for FMOC derivatives.
-
Mandatory Visualizations
Derivatization Reaction Workflow
Caption: General experimental workflow for the fluorescent derivatization and HPLC analysis of analytes in biological samples.
Logical Relationship of Reagent Selection Factors
Caption: Key factors influencing the selection of a fluorescent labeling reagent for a specific analytical application.
Conclusion
The selection of an appropriate fluorescent derivatization reagent is a critical step in developing robust and sensitive HPLC-FLD methods for the analysis of non-fluorescent analytes in complex biological matrices. While direct comparative data for this compound is limited, related polycyclic aromatic sulfonyl chlorides like 1-pyrenesulfonyl chloride demonstrate excellent sensitivity, making them a promising class of reagents.
For routine analysis of amino acids, Dansyl chloride and Dabsyl chloride offer a good balance of reactivity towards both primary and secondary amines and produce stable derivatives.[1][2] OPA provides rapid derivatization of primary amines with the advantage of a non-fluorescent reagent, minimizing background interference, though the stability of its derivatives can be a concern.[3] FMOC-Cl is an effective reagent for both primary and secondary amines, offering good stability and high sensitivity.
Ultimately, the optimal choice of reagent will depend on the specific analytical requirements, including the target analytes, sample matrix, and desired performance characteristics such as sensitivity and throughput. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
alternative derivatizing agents to 2-Anthracenesulfonyl chloride for amine quantification
For researchers, scientists, and drug development professionals, the precise quantification of amines is a critical aspect of numerous analytical workflows. Derivatization, the chemical modification of an analyte to enhance its detection, is a cornerstone technique, particularly for compounds lacking strong chromophores or fluorophores. While 2-Anthracenesulfonyl chloride has been utilized for this purpose, a range of alternative reagents offer distinct advantages in terms of sensitivity, stability, and reaction conditions. This guide provides an objective comparison of the performance of several key alternative derivatizing agents, supported by experimental data and detailed protocols.
Comparison of Derivatizing Agent Performance
The selection of an appropriate derivatizing agent is contingent on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired level of sensitivity. The following tables summarize the quantitative performance of common alternatives to this compound.
Table 1: Performance Characteristics of Amine Derivatizing Agents
| Reagent | Target Amines | Detection Method(s) | Key Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV-Vis, LC-MS | Stable derivatives, well-established methods, good sensitivity.[1][2] | Longer reaction times, can react with other functional groups.[3] |
| Dabsyl Chloride (DBS-Cl) | Primary & Secondary | UV-Vis (Visible) | Highly stable derivatives, detection in the visible range minimizes interference.[4][5][6] | Longer derivatization time compared to some reagents.[7] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary | Fluorescence, UV-Vis | High sensitivity (femtomole range), stable derivatives.[8] | Can produce multiple derivatives for some amino acids, potential for adsorption to surfaces.[9] |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, high sensitivity (picomole range).[10][11][12] | Derivatives can be unstable, does not react with secondary amines.[10] |
| Fluorescamine | Primary | Fluorescence | Extremely rapid reaction, reagent is non-fluorescent.[13][14] | Derivatives can be unstable, requires excess reagent leading to potential for high blanks.[15] |
| Ninhydrin | Primary & Secondary | Spectrophotometry (Visible) | Simple and cost-effective, well-established colorimetric method.[16][17] | Lower sensitivity compared to fluorescent methods, not suitable for HPLC without further modification.[18] |
Table 2: Quantitative Performance Data of Amine Derivatizing Agents
| Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Reference(s) |
| Dansyl Chloride (DNS-Cl) | LOD: 0.015–0.075 µg/mL; LOQ: 0.05–0.25 µg/mL | > 0.9989 | |
| LOD: 15.96 ng/mL; LOQ: 48.38 ng/mL | 0.9995 | [19] | |
| Picomole to femtomole range | > 0.99 | [1] | |
| Dabsyl Chloride (DBS-Cl) | LOD: 0.13-0.57 mg/L; LOQ: 0.45-1.89 mg/L | 0.997-0.999 | [20] |
| Picomole to femtomole levels | > 0.99 | [4] | |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | LOQ: 1-10 pmol | > 0.9956 | [21][22] |
| LOD: 0.22 µg/mL; LOQ: 0.67 µg/mL | 0.9998 | [3] | |
| o-Phthalaldehyde (OPA) | LOD: 0.004 µg/mL; LOQ: 0.02 µg/mL | - | [23] |
| Fluorescamine | As low as 3 µg/mL of BSA can be detected. | - | [24] |
| Picomole range | - | [13] | |
| Ninhydrin | - | Excellent linearity reported | [18] |
Note: The performance data presented are sourced from various studies and may have been obtained under different experimental conditions. A direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following sections provide representative protocols for the derivatization of amines using the discussed reagents.
Dansyl Chloride (DNS-Cl) Derivatization Protocol for HPLC
This protocol is a general method for the derivatization of primary and secondary amines for HPLC analysis with fluorescence or UV detection.[1][2]
Materials:
-
Amine-containing sample or standard
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8
-
Dansyl Chloride Solution: 50 mM in acetonitrile (prepare fresh)
-
Quenching Solution: 10% (v/v) Ammonium hydroxide in water
Procedure:
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of the Derivatization Buffer.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of the Quenching Solution to consume excess Dansyl chloride. Vortex and let stand for 5 minutes.
-
The sample is now ready for HPLC analysis.
Dabsyl Chloride (DBS-Cl) Derivatization Protocol for HPLC
This protocol outlines a general procedure for the pre-column derivatization of primary and secondary amines with Dabsyl chloride for HPLC analysis with visible detection.[5][6]
Materials:
-
Amine-containing sample or standard
-
Derivatization Buffer: 0.1 M Borate buffer, pH 9.0
-
Dabsyl Chloride Solution: 2.5 mg/mL in acetone or acetonitrile
Procedure:
-
To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of the Derivatization Buffer.
-
Add 200 µL of the Dabsyl Chloride solution and vortex thoroughly.
-
Incubate the reaction mixture at 70°C for 15-30 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization Protocol for HPLC
This protocol is for the derivatization of primary and secondary amines using FMOC-Cl for sensitive fluorescence detection.[8][9]
Materials:
-
Amine-containing sample or standard
-
Derivatization Buffer: 0.2 M Borate buffer, pH 10.0
-
FMOC-Cl Solution: 15 mM in acetonitrile
-
Quenching Solution: 1-Adamantanamine (ADAM) solution
Procedure:
-
In a suitable vial, mix 300 µL of the sample or standard with 600 µL of the Derivatization Buffer.
-
Add 600 µL of the FMOC-Cl solution and allow the reaction to proceed for 5 minutes at room temperature.
-
Add 600 µL of the ADAM solution to quench the reaction and react with excess FMOC-Cl.
-
Filter the sample through a 0.45 µm filter before HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol for HPLC
This protocol is for the rapid derivatization of primary amines using OPA for fluorescence detection.[10][11]
Materials:
-
Amine-containing sample or standard
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare fresh daily.
Procedure:
-
In a vial, mix the sample or standard with the OPA reagent.
-
The reaction is rapid and typically complete within 1-2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system promptly, as the derivatives can be unstable.
Fluorescamine Derivatization Protocol for Fluorometric Assay
This protocol is for the rapid quantification of primary amines using a fluorometer.[15][25]
Materials:
-
Amine-containing sample or standard
-
Buffer: 0.1 M Borate buffer, pH 9.0
-
Fluorescamine Solution: 3 mg/mL in DMSO or acetone (prepare fresh)
Procedure:
-
To 9 µL of the sample or standard in an amber tube, add the appropriate buffer.
-
Add 125 µL of the Fluorescamine solution while vortexing.
-
The reaction is almost instantaneous.
-
Measure the fluorescence with excitation at approximately 390 nm and emission at 475 nm.
Ninhydrin Protocol for Spectrophotometric Quantification
This protocol is for the colorimetric quantification of primary and secondary amines.[16][17]
Materials:
-
Amine-containing sample or standard
-
Ninhydrin Reagent: 2% (w/v) ninhydrin in ethanol or acetone
-
Diluent Solvent: e.g., ethanol
Procedure:
-
To 1 mL of the sample or standard in a test tube, add a few drops of the Ninhydrin Reagent.
-
Heat the mixture in a boiling water bath for 5-20 minutes.
-
Cool the tubes to room temperature.
-
Add 5 mL of the diluent solvent and mix well.
-
Measure the absorbance at 570 nm (for primary amines, purple color) or 440 nm (for proline, yellow color).
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logical relationships between these derivatizing agents, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. microbenotes.com [microbenotes.com]
- 18. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Anthracenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 2-Anthracenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of residual quantities before collection as hazardous waste. Never dispose of it directly down the drain.[1]
The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks associated with this reactive compound.
Immediate Safety and Hazard Profile
This compound is a corrosive, water-reactive compound that demands careful handling in a controlled laboratory environment. Key hazards include:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Reactivity: Reacts exothermically, sometimes violently, with water, moisture, and bases.[1][2] This reaction produces corrosive hydrochloric acid and sulfonic acids.[1]
-
Toxicity: Inhalation of dust or vapors can damage the respiratory tract.[3] Combustion may produce toxic gases like hydrogen chloride and sulfur oxides.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1] | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[1][4] | Prevents inhalation of corrosive vapors and acid gases.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound is managed in two distinct ways depending on the quantity.
Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[1]
-
Waste Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
Neutralization of Residual Quantities
This procedure is intended for safely hydrolyzing and neutralizing small, residual amounts of this compound (e.g., from cleaning glassware).[1]
Objective: To safely convert residual this compound into its corresponding sulfonic acid salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated sodium bicarbonate solution or a 5% sodium hydroxide solution.[6]
-
Large beaker.
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper or pH meter.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a sufficient volume of the basic solution on a stir plate within an ice bath. The ice bath is crucial for managing the exothermic reaction.[6]
-
Slow Addition: With constant, vigorous stirring, slowly and carefully add the residual this compound to the cold basic solution.[6] Caution: The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride.[6]
-
pH Verification: Once the addition is complete, remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution is still acidic, add more base until the target pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container provided by your institution.[1]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[6]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.[6]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
References
Essential Safety and Operational Guide for 2-Anthracenesulfonyl Chloride
For Immediate Reference: Handle 2-Anthracenesulfonyl chloride as a corrosive substance that causes severe skin burns and eye damage. All handling, operational, and disposal procedures must be conducted in a controlled laboratory environment, adhering to the stringent safety protocols outlined below. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical handling.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes severe skin burns and eye damage[1][2]. Inhalation may lead to irritation of the lungs and respiratory system, and overexposure can result in serious illness[1]. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a full-face shield | Protects against splashes of corrosive material that can cause severe eye damage[1][2]. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact which can result in inflammation, blistering, and pain[1]. |
| Body | Chemical-resistant lab coat or apron | Protects skin and personal clothing from contamination[1][3]. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of dust, fumes, or vapors which can irritate the respiratory system[1][4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before handling.
-
Verify that an eyewash station and safety shower are accessible and in good working order[4].
-
Keep the container of this compound tightly closed when not in use[4].
-
Store in a cool, dry, and well-ventilated area away from incompatible substances[4].
2. Handling the Chemical:
-
Wear all required PPE as specified in Table 1 before opening the container.
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols[2].
-
Avoid all personal contact, including inhalation[5].
-
Do not eat, drink, or smoke in the handling area[4].
3. In Case of a Small Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the fume hood is operational to manage any vapors.
-
Prevent further leakage or spillage if it is safe to do so[2].
-
Use inert material (e.g., vermiculite, dry sand) to absorb the spill[4][6]. Do not use water[6].
-
Carefully collect the absorbed material into a suitable, closed container for disposal[2][4].
-
Decontaminate the spill area thoroughly.
-
Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][7]. |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[1][4]. Wash contaminated clothing before reuse[1]. |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1][2][4]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[1][2]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Neutralization of Small Residual Quantities:
-
This procedure should only be performed for small amounts of the chemical, for example, when cleaning glassware.
-
Slowly and carefully add the residual this compound to a solution of sodium bicarbonate or a mixture of soda ash and slaked lime.
-
This should be done in a fume hood with appropriate PPE.
2. Bulk Quantity Disposal:
-
Do not attempt to neutralize large quantities of the chemical.
-
Collect the waste material in a designated, properly labeled, and sealed hazardous waste container.
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1][4].
-
Never dispose of this compound down the drain[2].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
